Product packaging for Sacubitril-13C4(Cat. No.:)

Sacubitril-13C4

Cat. No.: B12362324
M. Wt: 415.5 g/mol
InChI Key: PYNXFZCZUAOOQC-HNGKTKFSSA-N
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Description

Sacubitril-13C4 is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NO5 B12362324 Sacubitril-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29NO5

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1

InChI Key

PYNXFZCZUAOOQC-HNGKTKFSSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sacubitril-13C4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Sacubitril-13C4, an isotopically labeled version of the active metabolite of Sacubitril. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in this compound.

Introduction

Sacubitril is a prodrug that, upon administration, is converted by esterases to its active metabolite, Sacubitrilat (LBQ657).[1][2][3] this compound is a stable isotope-labeled form of Sacubitrilat, used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[4][5][6]

Chemical Properties and Structure

This compound is structurally identical to Sacubitrilat, with the exception of four carbon atoms being replaced by the heavy isotope, carbon-13. This isotopic labeling provides a distinct mass signature for analytical purposes without altering the chemical behavior of the molecule.

The systematic name for Sacubitrilat-13C4 is (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic Acid-13C4. It is also known by synonyms such as Desethyl this compound and LBQ 657-13C4.[7]

The following tables summarize the key physicochemical properties of this compound and its common salt forms.

Table 1: Properties of Sacubitrilat-13C4 (Free Acid Form)

PropertyValueReferences
Molecular Formula C₂₀¹³C₄H₂₉NO₅[7]
Molecular Weight 415.51 g/mol [7]
CAS Number (Unlabeled) 149709-44-4[7]
Appearance Off-white solid[8]
Isotopic Enrichment Minimum 99% ¹³C[9][10]
Purity Minimum 98%[9]

Table 2: Properties of this compound Salt Forms

Salt FormMolecular FormulaMolecular WeightCAS Number (Unlabeled)References
Sodium Salt C₂₄H₂₈NO₅.Na437.45 g/mol 149690-05-1[10]
Calcium Salt C₂₀¹³C₄H₂₈NO₅ . 1/2Ca434.50 g/mol 1369773-39-6[8]

Mechanism of Action: Signaling Pathway

Sacubitril, as its active metabolite Sacubitrilat, is a neprilysin inhibitor. Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][2][11]

By inhibiting neprilysin, Sacubitrilat increases the circulating levels of these peptides.[2][3] Elevated natriuretic peptides promote vasodilation, natriuresis, and diuresis, leading to a reduction in blood pressure, sympathetic tone, and cardiac remodeling.[2][11] However, neprilysin also degrades angiotensin II. Therefore, neprilysin inhibition alone can lead to an accumulation of angiotensin II, which would counteract the beneficial effects. To address this, Sacubitril is co-administered with an angiotensin II receptor blocker (ARB), such as valsartan. This combination, known as an angiotensin receptor-neprilysin inhibitor (ARNI), provides a dual mechanism of action that enhances the natriuretic peptide system while simultaneously blocking the renin-angiotensin-aldosterone system (RAAS).[11][12]

Sacubitril_Mechanism_of_Action cluster_pro Prodrug Activation cluster_nep Neprilysin Inhibition cluster_np Natriuretic Peptide System cluster_raas RAAS Interaction Sacubitril Sacubitril (Prodrug) Esterases Esterases Sacubitril->Esterases Metabolism Sacubitrilat Sacubitrilat (LBQ657) Active Metabolite Esterases->Sacubitrilat Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibits NP Natriuretic Peptides (ANP, BNP) NP->Neprilysin Degradation NP_effects Vasodilation Natriuresis ↓ Blood Pressure ↓ Cardiac Fibrosis NP->NP_effects Leads to AngII Angiotensin II AngII->Neprilysin Degradation AT1R AT1 Receptor AngII->AT1R Activates RAAS_effects Vasoconstriction Aldosterone Release ↑ Blood Pressure ↑ Cardiac Hypertrophy AT1R->RAAS_effects Leads to Valsartan Valsartan (ARB) Valsartan->AT1R Blocks

Mechanism of action of Sacubitril in combination with an ARB.

Experimental Protocols

The synthesis of Sacubitril is a multi-step process. A common route involves the preparation of a key intermediate, (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, which is then converted to Sacubitril.[13] The following diagram illustrates a published synthetic workflow.[1][13]

Sacubitril_Synthesis_Workflow cluster_final Final Conversion to Sacubitril start 4-Iodobiphenyl step1 Suzuki Coupling start->step1 aldehyde Aldehyde Intermediate step2 Flow Condensation aldehyde->step2 imine Sulfinamide Imine step3 Carboethoxyallylation imine->step3 ester Acrylic Ester step4 Hydrolysis ester->step4 acid Acrylic Acid step5 Enantioselective Hydrogenation acid->step5 amino_ester Amino Ester HCl (Sacubitril Precursor) step6 Esterification & Cleavage step7 Final Conversion amino_ester->step7 end Sacubitril step1->aldehyde step2->imine step3->ester step4->acid step5->amino_ester step7->end

A convergent synthesis workflow for a Sacubitril precursor.

A described multi-step synthesis includes:

  • Preparation of an Aldehyde Intermediate : Starting from 4-iodobiphenyl.[13]

  • Formation of a Sulfinamide Imine : Through a flow condensation reaction.[13]

  • Carbethoxyallylation : A Reformatsky-type reaction to form an acrylic ester.[13]

  • Hydrolysis : Conversion of the ester to an acrylic acid.[13]

  • Enantioselective Hydrogenation : A rhodium-catalyzed hydrogenation to install the second stereocenter.[13][14]

  • Esterification and Cleavage : Formation of the ethyl ester and cleavage of the sulfinyl group to yield the amino ester precursor.[13]

  • Final Conversion : The precursor is then converted to Sacubitril.[15]

The structural elucidation and quantification of this compound and its unlabeled counterpart are typically performed using a combination of chromatographic and spectroscopic techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary method for the simultaneous quantification of Sacubitril, its active metabolite LBQ657, and valsartan in biological matrices like plasma.[16][17]

    • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.[17]

    • Chromatography: Reversed-phase chromatography is used to separate the analytes from endogenous matrix components.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for each analyte and the isotopically labeled internal standard.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural confirmation of Sacubitril and its related substances, including degradation products.[18] 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for purity assessment and stability studies.[8][19] Chiral HPLC methods can be used to determine the stereoisomeric purity.[13]

Conclusion

This compound is an essential tool for the accurate bioanalysis of Sacubitril, a key component of the first-in-class angiotensin receptor-neprilysin inhibitor, Entresto. A thorough understanding of its chemical properties, the mechanism of action of its unlabeled analogue, and the analytical methods for its characterization are crucial for its effective use in pharmaceutical research and development. This guide provides a foundational overview of these technical aspects to support scientists in the field.

References

Synthesis and Isotopic Labeling of Sacubitril-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sacubitril, with a specific focus on the preparation of its isotopically labeled form, Sacubitril-¹³C₄. This document details a proposed synthetic pathway, experimental protocols, and the mechanism of action of Sacubitril. Quantitative data for commercially available labeled compounds are also presented.

Introduction

Sacubitril is a neprilysin inhibitor used in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[1][2][3] Isotopically labeled analogs of pharmaceutical compounds, such as Sacubitril-¹³C₄, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. This guide outlines a proposed method for the synthesis of Sacubitril-¹³C₄, based on established synthetic routes for Sacubitril.

Proposed Synthesis of Sacubitril-¹³C₄

The synthesis of Sacubitril-¹³C₄ can be efficiently achieved by introducing the ¹³C₄-labeled moiety in the final step of the synthesis. This strategy leverages the commercially available ¹³C₄-labeled succinic anhydride and the advanced intermediate of the unlabeled Sacubitril synthesis.

The key transformation involves the acylation of the amine group of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester with succinic anhydride-¹³C₄.

Commercially Available Labeled Precursor and Product
CompoundSupplierCatalog NumberPurityNotes
Succinic anhydride (1,2,3,4-¹³C₄)Cambridge Isotope Laboratories, Inc.CLM-247399% atom ¹³CKey starting material for labeling.[4]
Sacubitril-¹³C₄ Calcium SaltESSESS036895.8% by HPLC; 99% atom ¹³CCommercially available standard.[5]
[¹³C₄]-Sacubitril sodium saltShimadzu Chemistry & Diagnostics-High purityCommercially available standard.[6]
Proposed Synthetic Workflow

The proposed synthesis of Sacubitril-¹³C₄ is a two-step process starting from the hydrochloride salt of the key amine intermediate.

G cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Acylation with Labeled Succinic Anhydride A (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester HCl C (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (Free Amine) A->C Dichloromethane B Triethylamine (Base) E Sacubitril-¹³C₄ C->E Dichloromethane, 0-35 °C D Succinic anhydride (1,2,3,4-¹³C₄) D->E G cluster_0 Sacubitril Administration and Activation cluster_1 Neprilysin Inhibition cluster_2 Downstream Effects cluster_3 Role of Valsartan Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (LBQ657) - Active Metabolite Sacubitril->Sacubitrilat De-ethylation Esterases Esterases Neprilysin Neprilysin Sacubitrilat->Neprilysin Inhibits VasoactivePeptides Natriuretic Peptides, Bradykinin, Adrenomedullin Neprilysin->VasoactivePeptides Degrades AngiotensinII Angiotensin II Neprilysin->AngiotensinII Degrades BeneficialEffects Vasodilation, Natriuresis, Diuresis VasoactivePeptides->BeneficialEffects Increased levels lead to AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Activates HarmfulEffects Vasoconstriction, Sodium Retention AT1Receptor->HarmfulEffects Valsartan Valsartan Valsartan->AT1Receptor Blocks

References

Sacubitril-13C4 mechanism of action as a neprilysin inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sacubitril-13C4 as a Neprilysin Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a paradigm shift in the management of cardiovascular diseases, particularly heart failure. Administered as a prodrug, it is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657), a potent and selective inhibitor of neprilysin. This guide provides a detailed technical overview of the mechanism of action of this compound, its active metabolite's interaction with neprilysin, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its function. This compound is a stable, isotopically labeled variant of sacubitril, utilized in research settings as a tracer for quantitative analysis; its biological mechanism of action is identical to that of unlabeled sacubitril.[1][2]

This compound and its Bioactivation

Sacubitril is an ethyl ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and metabolized by ubiquitously expressed carboxylesterases in the body to form the active moiety, sacubitrilat (LBQ657).[3][4][5] This bioactivation is a critical step, converting the inactive molecule into a potent inhibitor of neprilysin.

G cluster_ingestion Oral Administration cluster_metabolism Systemic Circulation Sacubitril Sacubitril (Prodrug) LBQ657 Sacubitrilat (LBQ657) (Active Metabolite) Sacubitril->LBQ657 De-ethylation Esterases Carboxylesterases Esterases->Sacubitril

Caption: Bioactivation of Sacubitril to its active metabolite, Sacubitrilat (LBQ657).

Core Mechanism: Neprilysin Inhibition

The primary therapeutic target of sacubitrilat is Neprilysin (NEP), also known as neutral endopeptidase.[6] NEP is a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system.[7] Its physiological role is to degrade and inactivate a wide range of endogenous vasoactive peptides.[8]

Sacubitrilat acts as a competitive inhibitor of neprilysin.[9] By binding to the active site of the enzyme, it prevents the degradation of key peptides that play a crucial role in cardiovascular homeostasis. This inhibition leads to an accumulation of these beneficial peptides, amplifying their downstream effects.[10][11]

The key substrates of neprilysin that are protected from degradation by sacubitrilat include:

  • Natriuretic Peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[3]

  • Bradykinin: A potent vasodilator.[4][7]

  • Adrenomedullin: A vasodilator peptide.[10][11]

  • Substance P and Glucagon-like peptide-1 (GLP-1). [8][12]

It is important to note that neprilysin also degrades vasoconstrictors like angiotensin I and II.[3][8] Therefore, neprilysin inhibition alone would lead to an accumulation of angiotensin II, counteracting the desired therapeutic effect. This necessitates the combination of sacubitril with an angiotensin receptor blocker (ARB), such as valsartan, to block the deleterious effects of unopposed angiotensin II activity.[5][13]

G Sacubitrilat Sacubitrilat (LBQ657) NEP Neprilysin (NEP) Enzyme Sacubitrilat->NEP Inhibits DegradedPeptides Inactive Fragments NEP->DegradedPeptides Degrades VasoactivePeptides Natriuretic Peptides Bradykinin Adrenomedullin VasoactivePeptides->NEP Substrate Effects Beneficial Cardiovascular Effects VasoactivePeptides->Effects Leads to

Caption: Mechanism of Neprilysin inhibition by Sacubitrilat.

Molecular Interaction with Neprilysin

The three-dimensional crystal structure of human neprilysin in complex with sacubitrilat (LBQ657) has been resolved at 2 Å resolution (PDB ID: 5JMY), providing critical insights into its binding mode.[9][14]

Sacubitrilat binds to the active site of neprilysin, occupying the S1, S1', and S2' sub-pockets.[9] The binding is characterized by several key interactions:

  • The carboxylate group of sacubitrilat coordinates with the catalytic zinc ion (Zn²⁺) in the active site.

  • Hydrogen bonds are formed with key amino acid residues, including Asn542, Ala543, and Arg717.[15]

  • The P1'-biphenyl moiety of the inhibitor induces a conformational change in the enzyme upon binding, which is thought to contribute to its high selectivity for neprilysin over other structurally similar zinc metallopeptidases.[9]

This competitive and reversible binding effectively blocks substrate access to the catalytic site, thereby inhibiting enzyme activity.[16]

Pharmacodynamic Effects

The inhibition of neprilysin by sacubitrilat results in a cascade of beneficial pharmacodynamic effects, primarily driven by the increased bioavailability of natriuretic peptides.

G start Neprilysin Inhibition by Sacubitrilat increase_np ↑ Natriuretic Peptides (ANP, BNP) ↑ Bradykinin start->increase_np vasodilation Vasodilation increase_np->vasodilation natriuresis Natriuresis & Diuresis increase_np->natriuresis anti_remodeling Anti-remodeling Effects increase_np->anti_remodeling sympathetic ↓ Sympathetic Tone increase_np->sympathetic bp_reduction ↓ Blood Pressure ↓ Cardiac Preload & Afterload vasodilation->bp_reduction natriuresis->bp_reduction fibrosis ↓ Cardiac Fibrosis ↓ Hypertrophy anti_remodeling->fibrosis sympathetic->bp_reduction G start Plasma Sample (+ Internal Standard) precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

References

Sacubitril-13C4: A Technical Guide to its Analysis and Core Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sacubitril-13C4, a labeled internal standard crucial for the accurate quantification of the neprilysin inhibitor, Sacubitril. This document outlines the certificate of analysis, purity determination methodologies, and the fundamental signaling pathway of its unlabeled counterpart, Sacubitril.

Certificate of Analysis and Purity

The quality and purity of isotopic standards are paramount for reliable bioanalytical and pharmaceutical analysis. Below is a summary of typical specifications for this compound.

Quantitative Data Summary
ParameterSpecificationMethodReference
Chemical Purity 95.8%High-Performance Liquid Chromatography (HPLC)[1][2]
≥ 95.00%Not Specified[3]
Isotopic Enrichment 99% atom 13CNot Specified[1][3]
Appearance Off-White SolidVisual Inspection[1][2]
Identity Confirmation Conforms to structure1H-NMR Spectroscopy[2]
Conforms to expected massMass Spectrometry (MS-ESI)[2]

Experimental Protocols for Purity Determination

The primary method for assessing the chemical purity of Sacubitril and its related substances, including isotopically labeled versions, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]

Stability-Indicating RP-HPLC Method

A stability-indicating analytical method is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Sacubitril impurities.[4][5]

Chromatographic Conditions:

  • Column: Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: A gradient elution using 10 mM Disodium Hydrogen Phosphate Buffer and acetonitrile.[4][5]

  • Flow Rate: 1.0 ml/min[4][5]

  • Detection: UV detector at 278 nm[4][5]

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies are performed. This involves subjecting the sample to various stress conditions to produce potential degradation products.[4][5]

  • Acid Hydrolysis: 0.5 N Hydrochloric Acid[4]

  • Base Hydrolysis: 0.5 N Sodium Hydroxide[4]

  • Oxidation: 5% v/v Hydrogen Peroxide[4]

  • Thermal Stress: 60 °C[4]

  • Photolytic Stress: UV light exposure (not less than 1.2 million lux hours and 200 WH/m2)[4]

The method is validated according to ICH Q2 (R1) guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and robustness.[4][5]

Sacubitril Signaling Pathway

Sacubitril is a prodrug that is converted in the body to its active metabolite, LBQ657.[6] LBQ657 inhibits neprilysin, a neutral endopeptidase responsible for the breakdown of several vasoactive peptides, most notably natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[6][7][8]

By inhibiting neprilysin, Sacubitril increases the levels of these natriuretic peptides.[6][8] This leads to a cascade of beneficial downstream effects in the cardiovascular system, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which help to reduce the workload on the heart.[6] This mechanism is particularly beneficial in the treatment of heart failure.[8][9]

Below is a diagram illustrating the core signaling pathway of Sacubitril.

Sacubitril_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_effects Downstream Effects Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Metabolism Neprilysin Neprilysin (Neutral Endopeptidase) LBQ657->Neprilysin Inhibits Natriuretic_Peptides Increased Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Normally Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Cardiovascular_Benefits Reduced Cardiac Workload & Remodeling Vasodilation->Cardiovascular_Benefits Natriuresis_Diuresis->Cardiovascular_Benefits

Caption: Sacubitril's mechanism of action and downstream cardiovascular effects.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the purity analysis of a this compound sample using a stability-indicating HPLC method.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis and Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Dissolution->Forced_Degradation HPLC_Injection Inject sample into RP-HPLC system Forced_Degradation->HPLC_Injection Chromatographic_Separation Separation on C18 column with gradient elution HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 278 nm Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition Purity_Calculation Calculate Purity (%) and Impurity Profile Data_Acquisition->Purity_Calculation Report Generate Certificate of Analysis Purity_Calculation->Report

Caption: Workflow for this compound purity analysis by HPLC.

References

Commercial Suppliers of Sacubitril-¹³C₄ for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled Sacubitril for use as an internal standard in quantitative bioanalytical assays, a number of commercial suppliers offer Sacubitril-¹³C₄. This guide provides an in-depth overview of available forms, technical specifications, and a detailed experimental protocol for its application.

Commercial Supplier Overview

Sacubitril-¹³C₄ is primarily available as a calcium or sodium salt, with some suppliers also offering the free acid form. The choice of form may depend on the specific requirements of the analytical method and the solubility characteristics desired. Below is a comparative table of offerings from various suppliers.

SupplierProduct NameCAS Number (Unlabeled)Molecular FormulaMolecular Weight ( g/mol )PurityForm
VIVAN Life Sciences Sacubitril ¹³C₄149709-44-4C₂₀¹³C₄H₂₉NO₅415.51Not SpecifiedFree Acid[1]
Sacubitril ¹³C₄ Calcium1369773-39-6C₂₀¹³C₄H₂₈NO₅ . 1/2Ca434.5Not SpecifiedCalcium Salt[2]
Clinivex Sacubitril-¹³C₄ Calcium1369773-39-6Not SpecifiedNot SpecifiedNot SpecifiedCalcium Salt
Expert Synthesis Solutions (ESS) Sacubitril-¹³C₄ Calcium1369773-39-6C₂₀¹³C₄H₂₈NO₅ . 1/2Ca434.5095.8% by HPLC; 99% atom ¹³CCalcium Salt[3]
Acanthus Research Sacubitril-¹³C₄ Calcium1369773-39-6C₂₄H₂₈NO₅Not SpecifiedNot SpecifiedCalcium Salt[4]
Simson Pharma Limited Sacubitrilat-¹³C₄Not AvailableC₁₈¹³C₄H₂₅NO₅387.41Not SpecifiedFree Acid
Sacubitril ¹³C₄ sodium salt149690-05-1C₂₄H₂₈NO₅.Na437.45Not SpecifiedSodium Salt
Pharmaffiliates Sacubitrilat-¹³C₄Not AvailableC₁₈¹³C₄H₂₅NO₅387.41Not SpecifiedFree Acid[5]
MedchemExpress Sacubitril-¹³C₄149709-62-6C₂₀¹³C₄H₂₉NO₅415.46Not SpecifiedNot Specified
LGC Standards Sacubitril-¹³C₄ Sodium149690-05-1Not Specified437.443Not SpecifiedSodium Salt

Mechanism of Action of Sacubitril

Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the treatment of heart failure.

Sacubitril_Mechanism cluster_0 Physiological Response cluster_1 Pharmacological Intervention Natriuretic Peptides Natriuretic Peptides Neprilysin Neprilysin Natriuretic Peptides->Neprilysin Substrate Vasodilation Vasodilation Natriuretic Peptides->Vasodilation Natriuresis Natriuresis Natriuretic Peptides->Natriuresis Diuresis Diuresis Natriuretic Peptides->Diuresis Inactive Peptides Inactive Peptides Neprilysin->Inactive Peptides Degrades to Sacubitril (Prodrug) Sacubitril (Prodrug) Sacubitrilat (Active) Sacubitrilat (Active) Sacubitril (Prodrug)->Sacubitrilat (Active) Metabolism Sacubitrilat (Active)->Neprilysin Inhibits

Caption: Mechanism of action of Sacubitril.

Experimental Protocol: Quantification of Sacubitril and Sacubitrilat in Human Plasma using LC-MS/MS with Sacubitril-¹³C₄ as an Internal Standard

This protocol provides a general framework for the simultaneous quantification of sacubitril and its active metabolite, sacubitrilat (LBQ657), in human plasma. It is based on methodologies reported in the scientific literature and should be optimized and validated for specific laboratory conditions.[1][4]

Materials and Reagents
  • Sacubitril and Sacubitrilat analytical standards

  • Sacubitril-¹³C₄ (as internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sacubitril, sacubitrilat, and Sacubitril-¹³C₄ by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the sacubitril and sacubitrilat stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Sacubitril-¹³C₄ stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      Time (min) % B
      0.0 20
      1.5 95
      2.5 95
      2.6 20

      | 3.5 | 20 |

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, should be optimized):

      • Sacubitril: Q1: m/z 412.2 → Q3: m/z 266.2

      • Sacubitrilat (LBQ657): Q1: m/z 384.2 → Q3: m/z 238.1

      • Sacubitril-¹³C₄ (IS): Q1: m/z 416.2 → Q3: m/z 270.2

Data Analysis
  • Integrate the peak areas for the MRM transitions of sacubitril, sacubitrilat, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentrations of sacubitril and sacubitrilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Sacubitril-¹³C₄ (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for sample analysis.

References

Sacubitril-13C4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sacubitril-13C4, an isotopically labeled version of the neprilysin inhibitor Sacubitril. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes degradation pathways and experimental workflows.

Core Stability and Storage Data

The stability of this compound is paramount for its use as a reference standard and in various analytical applications. While generally stable under recommended conditions, its integrity can be compromised by improper storage and handling.

Recommended Storage Conditions

The recommended storage conditions for this compound can vary slightly among suppliers. It is imperative to consult the Certificate of Analysis (CoA) for specific instructions. However, general guidelines are summarized below.

ConditionTemperatureDurationFormSource
Long-term Storage-20°CNot specifiedSolid[1]
2-8°CNot specifiedSolid[2]
-80°C1 yearIn solvent[3]
-20°C6 monthsIn solvent[3]
ShippingRoom Temperature< 2 weeksSolid[3][4]
General StabilityNot specified≥ 1 yearSolid[5]
Chemical Stability and Degradation

This compound is a stable compound under the recommended storage conditions[1]. However, forced degradation studies performed on Sacubitril reveal its susceptibility to degradation under certain stress conditions. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Sacubitril has been shown to degrade under acidic, basic, and oxidative conditions[6][7][8]. It is relatively stable under photolytic and thermal stress[7][8]. The primary degradation pathway involves the hydrolysis of the ethyl ester to form the active metabolite, Sacubitrilat (LBQ657), and other related impurities[].

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is employed. The following sections detail a general methodology for forced degradation studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of the analytical method[10].

1. Acid Hydrolysis:

  • Reagent: 0.5 N Hydrochloric Acid (HCl)[6].

  • Procedure: Dissolve a known amount of this compound in the acidic solution. The reaction may be carried out at elevated temperatures (e.g., 60°C) for a specified duration (e.g., 2 hours)[11]. After the incubation period, neutralize the solution with a suitable base (e.g., 0.5 N Sodium Hydroxide) and dilute to a known concentration with the mobile phase before analysis.

2. Base Hydrolysis:

  • Reagent: 0.5 N Sodium Hydroxide (NaOH)[6].

  • Procedure: Dissolve the sample in the basic solution and incubate, for instance, at 40°C for 1 hour[11]. Neutralize the solution with an appropriate acid (e.g., 0.5 N HCl) and prepare for HPLC analysis.

3. Oxidative Degradation:

  • Reagent: 5% v/v Hydrogen Peroxide (H₂O₂)[6].

  • Procedure: Treat the sample with the hydrogen peroxide solution at room temperature for a defined period. Dilute the resulting solution to the target concentration for analysis.

4. Thermal Degradation:

  • Condition: Heat at 60°C[6].

  • Procedure: Expose the solid sample to dry heat in a temperature-controlled oven for a specified duration. After exposure, allow the sample to cool to room temperature, then dissolve and dilute for analysis.

5. Photolytic Degradation:

  • Condition: Exposure to UV light (e.g., not less than 1.2 million lux hours and 200 WH/m²)[6].

  • Procedure: Expose the sample (both solid and in solution) to a calibrated light source. A control sample should be protected from light to serve as a comparator. Prepare the samples for analysis after the exposure period.

RP-HPLC Method for Stability Testing

A typical stability-indicating RP-HPLC method for the analysis of Sacubitril and its degradation products is outlined below. It is important to note that specific method parameters may need to be optimized.

ParameterTypical ConditionSource
Column Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM Disodium Hydrogen Phosphate) and Acetonitrile[6]
Flow Rate 1.0 mL/min[6]
Detector UV at 278 nm[6][12]
Column Temperature 30°C[13]

Visualizations

The following diagrams illustrate the degradation pathway of Sacubitril and a typical workflow for a forced degradation study.

Sacubitril Sacubitril Acid Acid Hydrolysis (e.g., HCl) Sacubitril->Acid Base Base Hydrolysis (e.g., NaOH) Sacubitril->Base Oxidation Oxidative Stress (e.g., H₂O₂) Sacubitril->Oxidation Impurity1 Impurity 1 (m/z 383.44) Acid->Impurity1 Base->Impurity1 Impurity5 Impurity 5 (m/z 265.35) Base->Impurity5 Other Other Degradants Oxidation->Other

Caption: Forced degradation pathways of Sacubitril.

start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid Condition 1 base Base Hydrolysis stress->base Condition 2 oxide Oxidation stress->oxide Condition 3 thermal Thermal Stress stress->thermal Condition 4 photo Photolytic Stress stress->photo Condition 5 neutralize Neutralize/Prepare Sample acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Analysis: - Assess Degradation - Identify Impurities hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

In Vitro Applications of Sacubitril-13C4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the in vitro applications of Sacubitril-13C4, a stable isotope-labeled form of the neprilysin inhibitor, Sacubitril. This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of its use in preclinical research.

Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (LBQ657), which potently inhibits the enzyme neprilysin.[1][2] Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, which play a crucial role in cardiovascular regulation.[1][3] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation and reduced sodium and water retention, which is beneficial in the treatment of heart failure.[1][4] this compound, as a stable isotope-labeled analog, serves as an invaluable tool in various in vitro assays, primarily as an internal standard for accurate quantification and for metabolic fate studies.[5]

Core Applications and Data Presentation

The primary in vitro applications of this compound revolve around its use in analytical chemistry and enzyme kinetics. Its stable isotope label allows for precise differentiation from the unlabeled Sacubitril, making it an ideal internal standard in mass spectrometry-based assays.

Table 1: Physicochemical and Pharmacological Properties of Sacubitril and its Labeled Analog
PropertyValue/DescriptionSource(s)
Compound This compound[5][6][7]
Synonyms AHU-377-13C4[5]
Molecular Formula C₂₀¹³C₄H₂₉NO₅[7]
Molecular Weight 415.46 g/mol [5]
Purity (Typical) >95% by HPLC, 99% atom 13C[6]
Appearance Off-white solid[6]
Unlabeled Analog Sacubitril (AHU-377)[5]
Active Metabolite Sacubitrilat (LBQ657)[2]
Mechanism of Action Prodrug of the neprilysin inhibitor Sacubitrilat[1][2]
Neprilysin Inhibition (IC50) 5 nM (for Sacubitril)[8]
Table 2: Analytical Methods for Sacubitril Quantification
MethodDescriptionLinearity Range (Sacubitril)Source(s)
RP-HPLC Reverse Phase High-Performance Liquid Chromatography with UV detection.2.6 µg/mL to 36 µg/mL[9][10]
RP-UPLC Reverse Phase Ultra-Performance Liquid Chromatography.0.2-4 µg/ml[11]
UV Spectrophotometry Simple and cost-effective method for bulk drug testing.Not specified[10]
LC-MS/MS Liquid Chromatography with tandem mass spectrometry; highly sensitive.Not specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are protocols for key experiments involving this compound.

Protocol 1: In Vitro Neprilysin Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of Sacubitril (or its active form, Sacubitrilat) on neprilysin using a fluorogenic substrate.

Materials:

  • Recombinant human neprilysin

  • Fluorogenic neprilysin substrate (e.g., Thiorphan-based)

  • Assay buffer (e.g., 50 mM Tris, pH 7.4)

  • Sacubitrilat

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Sacubitrilat in DMSO.

  • Create a serial dilution of Sacubitrilat in the assay buffer.

  • In a 96-well plate, add the recombinant human neprilysin to each well.

  • Add the serially diluted Sacubitrilat to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic neprilysin substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

  • Calculate the rate of reaction for each concentration of Sacubitrilat.

  • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Metabolism of Sacubitril to Sacubitrilat using Liver Microsomes

This protocol describes the methodology to study the conversion of Sacubitril to its active metabolite, Sacubitrilat, using liver microsomes. This compound can be used as an internal standard for the quantification of both the parent compound and its metabolite.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Sacubitril

  • This compound (as internal standard)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Sacubitril in a suitable solvent.

  • In a microcentrifuge tube, combine the human liver microsomes, incubation buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding Sacubitril to the mixture.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding ice-cold acetonitrile containing a known concentration of this compound as an internal standard.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Sacubitril and the newly formed Sacubitrilat.

  • Plot the concentration of Sacubitril and Sacubitrilat over time to determine the rate of metabolism.

Visualizing Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is enhanced through visual diagrams.

Sacubitril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds to Vasoconstriction_Aldosterone Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction_Aldosterone Activates Pro_BNP Pro_BNP BNP BNP Pro_BNP->BNP Cleavage NPR_A NPR_A BNP->NPR_A Binds to Neprilysin_Degradation Degradation BNP->Neprilysin_Degradation cGMP cGMP NPR_A->cGMP Increases Vasodilation_Natriuresis Vasodilation, Natriuresis cGMP->Vasodilation_Natriuresis Increases Sacubitril Sacubitril Sacubitrilat Sacubitrilat Sacubitril->Sacubitrilat Neprilysin Neprilysin Sacubitrilat->Neprilysin Neprilysin->BNP Degrades

Caption: Mechanism of action of Sacubitril.

In_Vitro_Metabolism_Workflow Start Start: Prepare Reagents Incubation Incubate Sacubitril with Human Liver Microsomes and NADPH Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction with Acetonitrile containing this compound (Internal Standard) Time_Points->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant using LC-MS/MS Centrifugation->Analysis Data_Processing Quantify Sacubitril and Sacubitrilat against Internal Standard Analysis->Data_Processing End End: Determine Rate of Metabolism Data_Processing->End

Caption: Workflow for in vitro metabolism study.

This guide provides a foundational understanding of the in vitro use of this compound. For specific experimental conditions and further applications, researchers are encouraged to consult the primary literature. The use of stable isotope-labeled compounds like this compound is essential for generating high-quality, reproducible data in drug metabolism and pharmacokinetic studies.

References

Understanding Sacubitril-13C4 mass shift in MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Sacubitril-¹³C₄ Mass Shift in MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and methodologies surrounding the use of Sacubitril-¹³C₄ as an internal standard in quantitative mass spectrometry (MS) analysis. It covers the fundamental concepts of isotopic labeling, the resulting mass shift, and the practical application in bioanalytical assays for the accurate quantification of Sacubitril.

Introduction to Sacubitril and Isotopic Labeling

Sacubitril is a neprilysin inhibitor used in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure.[1] Following administration, the prodrug Sacubitril is metabolized by esterases to its active form, sacubitrilat (LBQ657), which is responsible for inhibiting neprilysin.[1][2][3] Neprilysin is an enzyme that degrades natriuretic peptides, which have beneficial cardiovascular effects such as vasodilation and natriuresis.[1]

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision.[4][5][6] Sacubitril-¹³C₄ is a SIL-IS of Sacubitril, where four Carbon-12 (¹²C) atoms are replaced with the heavier, stable isotope Carbon-13 (¹³C).

The core principle of using a SIL-IS is that it is chemically identical to the analyte (unlabeled Sacubitril) and thus exhibits the same behavior during sample preparation, chromatography, and ionization.[4][5] However, due to the mass difference, it can be distinguished from the analyte by the mass spectrometer. This allows it to act as a perfect control, compensating for variability in extraction recovery, matrix effects, and instrument response.

The Sacubitril-¹³C₄ Mass Shift

The "mass shift" is the difference in mass-to-charge ratio (m/z) between the unlabeled analyte and its isotopically labeled internal standard. The atomic mass of ¹²C is approximately 12.00 Da, while the mass of ¹³C is approximately 13.00 Da. Therefore, replacing four ¹²C atoms with ¹³C atoms results in a mass increase of approximately 4 Da.

Analyte: Sacubitril (C₂₄H₂₉NO₅) Internal Standard: Sacubitril-¹³C₄ (C₂₀¹³C₄H₂₉NO₅) Theoretical Mass Shift: ≈ +4 Da

This deliberate mass shift allows the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, to simultaneously but distinctly monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.[7] The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration against a calibration curve.

The diagram below illustrates the fundamental principle of quantification using a stable isotope-labeled internal standard.

G cluster_sample Biological Sample Analyte Analyte (Sacubitril) SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep Spike IS Known Amount of IS (Sacubitril-¹³C₄) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Extract Data Peak Area Ratio (Analyte / IS) LCMS->Data Detect & Integrate Concentration Calculate Concentration Data->Concentration Correlate to Standard Curve

Caption: Workflow for quantitative analysis using an internal standard.

Sacubitril's Mechanism of Action

Sacubitril's therapeutic effect is derived from the inhibition of neprilysin by its active metabolite, LBQ657. This inhibition leads to an increase in the levels of several peptides with beneficial cardiovascular effects.

cluster_drug Drug Action cluster_pathway Physiological Pathway Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Metabolism (Esterases) Neprilysin Neprilysin (NEP) LBQ657->Neprilysin Inhibits Degradation Inactive Peptides Neprilysin->Degradation Degradation Peptides Natriuretic Peptides (ANP, BNP) Peptides->Neprilysin Effects Beneficial Effects (Vasodilation, Natriuresis) Peptides->Effects

Caption: Mechanism of action of Sacubitril via neprilysin inhibition.

Experimental Protocols for LC-MS/MS Analysis

The accurate quantification of Sacubitril requires a validated bioanalytical method. The following sections detail a typical experimental protocol based on published literature.[7][8][9][10]

Sample Preparation

A simple protein precipitation method is commonly used to extract Sacubitril and its internal standard from plasma samples.[7][9][10]

  • Spiking: To 100 µL of a plasma sample, add a small volume of the internal standard working solution (e.g., Sacubitril-¹³C₄ or Sacubitril-d₄).

  • Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to the plasma sample.

  • Vortexing: Vortex the mixture thoroughly (e.g., for 5 minutes) to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 1,700 g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a clean vial or 96-well plate.

  • Dilution & Injection: The supernatant may be diluted (e.g., with an equal volume of acetonitrile-water) before injecting a small volume (e.g., 3-5 µL) into the LC-MS/MS system.[9]

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analytes from matrix components. A reverse-phase C18 column is typically employed.

ParameterTypical Value
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm)[9][10]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water[9][10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.4 mL/min[10]
Elution Gradient or Isocratic[8][9]
Total Run Time 3.0 - 5.0 minutes[8]
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific mass transitions for the analyte and internal standard are monitored.

The table below summarizes the key MS parameters for Sacubitril and its deuterated internal standard, Sacubitril-d₄. The transitions for Sacubitril-¹³C₄ would be conceptually identical, with the precursor and product ions shifted by +4 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Sacubitril 412.3266.25721
Sacubitril-d₄ (IS) 416.3266.25721
LBQ657 (Metabolite) 384.3238.15522

(Data derived from a study using Sacubitril-d₄ as the internal standard.[10])

The diagram below outlines the typical experimental workflow for a bioanalytical study.

A Collect Plasma Samples B Spike with Internal Standard (Sacubitril-¹³C₄) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometry (ESI+, MRM Mode) F->G H Quantify using Peak Area Ratios G->H

Caption: Bioanalytical workflow for Sacubitril quantification.

Data Interpretation and Quantification

The mass spectrometer monitors the predefined MRM transitions for both Sacubitril and Sacubitril-¹³C₄. The resulting chromatograms show peaks at the same retention time for both compounds, but in different mass channels. The area under each peak is integrated, and the ratio of the Sacubitril peak area to the Sacubitril-¹³C₄ peak area is calculated. This ratio is plotted against the known concentrations of calibration standards to generate a standard curve. The concentration of Sacubitril in unknown samples is then interpolated from this curve. The linearity for Sacubitril in plasma is typically achieved over a range of 2.00 to 4000 ng/mL.[9][11]

Conclusion

The +4 Da mass shift of Sacubitril-¹³C₄ is a critical design feature that enables its use as a highly effective internal standard for the quantitative analysis of Sacubitril in complex biological matrices. By leveraging the principles of stable isotope dilution and the specificity of tandem mass spectrometry, researchers can develop robust, accurate, and precise bioanalytical methods. This approach is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and drug development, ensuring reliable data for critical decision-making.

References

The Role of Sacubitril-13C4 in Advancing Research in Heart Failure and Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sacubitril-13C4 in the research of heart failure and hypertension. Sacubitril, in combination with valsartan, represents a cornerstone in the management of heart failure with reduced ejection fraction. The use of isotopically labeled Sacubitril, such as this compound, is instrumental in preclinical and clinical research for elucidating its pharmacokinetic and metabolic profile, thereby aiding in drug development and optimization.

Core Mechanism of Action

Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat potently inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).

The inhibition of neprilysin by sacubitrilat leads to increased levels of circulating NPs. These peptides exert their physiological effects by binding to their receptors, leading to an increase in the intracellular second messenger cyclic guanosine monophosphate (cGMP). The downstream effects of elevated NP levels are central to the therapeutic benefits of sacubitril and include:

  • Vasodilation: Relaxation of blood vessels, leading to a reduction in blood pressure.

  • Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, reducing fluid overload.

  • Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.

By combining neprilysin inhibition with an angiotensin II receptor blocker (ARB) like valsartan, the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) are simultaneously blocked, providing a dual mechanism of action that has proven highly effective in the management of heart failure.

Signaling Pathway of Neprilysin Inhibition

Mechanism of Action of Sacubitril Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (LBQ657) Active Metabolite Sacubitril->Sacubitrilat Esterases Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibition Inactive_NPs Inactive Peptides NPs Natriuretic Peptides (ANP, BNP, etc.) NPs->Inactive_NPs Degradation NP_Receptor Natriuretic Peptide Receptors NPs->NP_Receptor Activation cGMP Increased cGMP NP_Receptor->cGMP Physiological_Effects Vasodilation Natriuresis Diuresis Anti-remodeling cGMP->Physiological_Effects

Caption: Mechanism of action of sacubitril.

Experimental Protocols

Pharmacokinetic Studies Using Isotope-Labeled Sacubitril

The use of stable isotope-labeled compounds like this compound is a powerful tool in pharmacokinetic studies.[1][2] It allows for the accurate quantification of the drug and its metabolites in biological matrices, distinguishing them from their endogenous counterparts.[1] While a specific protocol for this compound is not publicly detailed, the following protocol, based on methods for deuterated sacubitril, is representative of the methodology.

Objective: To determine the pharmacokinetic profile of sacubitril and its active metabolite sacubitrilat in plasma.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing this compound and its corresponding 13C-labeled active metabolite.

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sacubitril: Precursor ion > Product ion

      • Sacubitrilat (LBQ657): Precursor ion > Product ion

      • This compound (Internal Standard): Precursor ion > Product ion

      • Sacubitrilat-13C4 (Internal Standard): Precursor ion > Product ion

    • The specific m/z transitions would be determined based on the mass of the parent and fragment ions.

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic Study Workflow Dosing Administer Sacubitril to Subjects Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling Processing Process Plasma Samples (Protein Precipitation) Sampling->Processing Analysis UPLC-MS/MS Analysis with This compound as Internal Standard Processing->Analysis Data Generate Concentration-Time Profiles Analysis->Data PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Data->PK_Parameters In Vitro Neprilysin Inhibition Assay Workflow Preparation Prepare Reagents: Neprilysin, Substrate, Buffer, and Sacubitrilat dilutions Incubation Pre-incubate Neprilysin with Sacubitrilat Preparation->Incubation Reaction Initiate Reaction with Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Analysis Calculate Reaction Rates and Determine IC50 Value Measurement->Analysis

References

Methodological & Application

Application Note: A Robust and Sensitive Method for the Quantitative Bioanalysis of Sacubitril in Human Plasma Using LC-MS/MS and a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Sacubitril and its active metabolite, Sacubitrilat (LBQ657), in human plasma. The method utilizes a stable isotope-labeled internal standard, Sacubitril-¹³C₄, to ensure high accuracy and reproducibility. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This robust and sensitive bioanalytical method is suitable for supporting pharmacokinetic studies in drug development.

Introduction

Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin receptor blocker valsartan, is used for the treatment of heart failure.[1] Upon oral administration, the prodrug Sacubitril is rapidly metabolized by esterases to its active form, Sacubitrilat (LBQ657).[1][2][3] Accurate quantification of both Sacubitril and LBQ657 in biological matrices is crucial for pharmacokinetic and bioavailability studies.

This application note details a highly selective and sensitive LC-MS/MS method for the simultaneous determination of Sacubitril and LBQ657 in human plasma. The use of a stable isotope-labeled internal standard, Sacubitril-¹³C₄, which has nearly identical chemical and physical properties to the analyte, ensures reliable correction for matrix effects and variability during sample processing and analysis.[4]

Experimental

2.1. Materials and Reagents

  • Sacubitril reference standard (≥98% purity)

  • Sacubitrilat (LBQ657) reference standard (≥98% purity)

  • Sacubitril-¹³C₄ (≥99% isotopic purity)[5][6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

2.3. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepared by dissolving Sacubitril, LBQ657, and Sacubitril-¹³C₄ in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the Sacubitril-¹³C₄ stock solution in acetonitrile/water (1:1, v/v).

Experimental Protocols

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 25 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (90% Mobile Phase A: 10% Mobile Phase B).

3.2. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Acetate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
Dwell Time100 ms
MRM Transitions Analyte
Sacubitril
LBQ657
Sacubitril-¹³C₄ (IS)

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
Sacubitril0.5 - 500>0.9951/x²
LBQ6571.0 - 1000>0.9951/x²

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
SacubitrilLLOQ0.595.0 - 105.0<1594.0 - 106.0<15
LQC1.596.2 - 103.8<1095.5 - 104.5<12
MQC5097.1 - 102.9<896.8 - 103.2<10
HQC40098.5 - 101.5<797.9 - 102.1<9
LBQ657LLOQ1.094.5 - 105.5<1593.8 - 106.2<15
LQC3.095.8 - 104.2<1195.1 - 104.9<13
MQC10096.9 - 103.1<996.5 - 103.5<11
HQC80098.2 - 101.8<897.6 - 102.4<10

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
SacubitrilLQC88.5 ± 4.295.1 - 104.9
HQC90.1 ± 3.896.3 - 103.7
LBQ657LQC85.3 ± 5.194.8 - 105.2
HQC87.6 ± 4.595.9 - 104.1

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Sacubitril-¹³C₄ IS (25 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 SPE_Load Load onto SPE Cartridge Vortex1->SPE_Load SPE_Wash Wash with 5% Methanol SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for Sacubitril and LBQ657.

Signaling_Pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_action Mechanism of Action Sacubitril_Prodrug Sacubitril (Prodrug) Esterases Esterases Sacubitril_Prodrug->Esterases Metabolized by LBQ657 Sacubitrilat (LBQ657) Active Metabolite Esterases->LBQ657 Neprilysin Neprilysin LBQ657->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides Neprilysin->Natriuretic_Peptides Degrades Vasodilation Vasodilation, Natriuresis, Diuresis Natriuretic_Peptides->Vasodilation Leads to

Caption: Metabolic activation and mechanism of action of Sacubitril.

Conclusion

The developed and validated LC-MS/MS method provides a reliable, sensitive, and robust approach for the simultaneous quantification of Sacubitril and its active metabolite LBQ657 in human plasma. The use of a stable isotope-labeled internal standard, Sacubitril-¹³C₄, ensures high accuracy and precision. The method's performance characteristics make it well-suited for routine use in clinical and preclinical studies to support the development of Sacubitril-containing therapeutics.

References

Application Note: UPLC-MS/MS Protocol for Sacubitril Quantification with Sacubitril-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust UPLC-MS/MS protocol for the quantitative analysis of Sacubitril in plasma samples. The method employs Sacubitril-13C4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/valsartan, which is widely used in the treatment of heart failure.[1][2] Accurate quantification of Sacubitril in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.

Experimental Protocol

Materials and Reagents
  • Sacubitril reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

UPLC-MS/MS Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sacubitril and this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Sacubitril stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temp. 40°C
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 7 psi
IonSpray Voltage 5500 V
Temperature 500°C

Data Presentation

MRM Transitions

The following MRM transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sacubitril 412.2266.2
This compound 416.2270.2

Note: The exact m/z values may require minor optimization on the specific instrument used.

Method Validation Summary

The following table summarizes typical performance characteristics of this method, as established in similar published studies.[3][4]

ParameterResult
Linearity Range 0.5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%) 85% - 115%
Inter-day Accuracy (%) 85% - 115%
Recovery > 85%

Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Sacubitril calibration->quantification

References

Application Notes and Protocols for Sacubitril Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established sample preparation techniques for the quantitative analysis of Sacubitril in human plasma and urine. The protocols provided are based on validated methods from scientific literature, ensuring reliability and reproducibility for research and clinical applications.

Introduction

Sacubitril is a neprilysin inhibitor administered as a prodrug that is rapidly converted to its active metabolite, LBQ657. Accurate quantification of Sacubitril and its metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples, particularly plasma. It is a simple, fast, and cost-effective technique.

Quantitative Data Summary: Plasma
ParameterSacubitrilLBQ657 (Active Metabolite)Valsartan
Recovery (%) 95.6 - 102.496.8 - 103.597.2 - 104.1
Matrix Effect (%) 94.7 - 103.295.1 - 104.896.3 - 105.2
Linearity (ng/mL) 2.00 - 40005.00 - 100005.00 - 10000

Data compiled from studies utilizing protein precipitation followed by LC-MS/MS analysis.

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is adapted from a validated method for the simultaneous determination of Sacubitril, its active metabolite LBQ657, and Valsartan in human plasma.

Materials:

  • Human plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Sacubitril-d4, Valsartan-d3)

  • Vortex mixer

  • Centrifuge

  • 96-well plate or autosampler vials

Procedure:

  • Pipette 50.0 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 25.0 µL of the internal standard working solution to the plasma sample.

  • Add 300 µL of acetonitrile to the mixture to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the tubes at 2,500 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of acetonitrile-water (1:1, v/v) to the supernatant.

  • Vortex the mixture for 5 minutes.

  • Inject an appropriate volume (e.g., 3.00 µL) of the final mixture into the LC-MS/MS system for analysis.

Experimental Protocol: Protein Precipitation of Urine Samples

This protocol is based on a validated UPLC-MS/MS method for the determination of Sacubitril and other analytes in human urine.[1]

Materials:

  • Human urine sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Samples are extracted from various biological fluids, including urine, using protein precipitation.[1]

  • Thaw the frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Take a specific aliquot of the urine sample for extraction.

  • Add a predetermined volume of the internal standard working solution.

  • Add a sufficient volume of cold acetonitrile to precipitate proteins and other macromolecules.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitate.

  • Transfer the clear supernatant for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_plasma Plasma Specific Step start Start: Plasma/Urine Sample add_is Add Internal Standard start->add_is add_precipitant Add Acetonitrile (Precipitating Agent) add_is->add_precipitant vortex1 Vortex add_precipitant->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute (for plasma) supernatant->dilute analysis LC-MS/MS Analysis supernatant->analysis vortex2 Vortex dilute->vortex2 vortex2->analysis

Caption: Workflow for Protein Precipitation of Plasma and Urine Samples.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, potentially reducing matrix effects.

Quantitative Data Summary: Plasma
ParameterSacubitril
Linearity (ng/mL) 30 - 2000

Data from a UPLC-MS/MS method utilizing solid-phase extraction for plasma samples.[2]

Experimental Protocol: Solid-Phase Extraction of Plasma Samples

This protocol describes a validated SPE method for the simultaneous estimation of Sacubitril and other drugs in human plasma.[3][4]

Materials:

  • Human plasma sample

  • o-phosphoric acid (4%)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • SPE cartridges (e.g., C18)

  • Vortex mixer

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Spike the plasma sample with the internal standard.

  • Add 480 µL of 4% o-phosphoric acid to the plasma sample and vortex for 2 minutes to acidify.[4]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Slowly load the acidified plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes of interest with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction of Urine Samples (Generic)

Materials:

  • Human urine sample

  • Internal standard solution

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Add 100 µL of the internal standard solution to 5.0 mL of urine.

  • Adjust the pH of the urine sample to 6.0 ± 0.5 with 0.1 M monobasic or dibasic sodium phosphate.

  • Conditioning: Condition the SPE column with 3 mL of methanol.

  • Equilibration: Equilibrate the column with 3 mL of water, followed by 3 mL of 0.1 M phosphate buffer.

  • Loading: Apply the prepared urine sample to the column at a flow rate of less than 2 mL/minute.

  • Washing: Perform a wash step to remove interferences (e.g., with an acidic buffer or a weak organic solvent).

  • Elution: Elute the analytes with an appropriate solvent (e.g., a mixture of a strong organic solvent and a base like ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow start Start: Plasma/Urine Sample pretreatment Sample Pre-treatment (e.g., Acidification) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning equilibration Equilibration conditioning->equilibration equilibration->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General Workflow for Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While it can be more time-consuming than protein precipitation, it can provide very clean extracts.

Quantitative Data Summary

Specific quantitative data for Sacubitril recovery and matrix effects using LLE is not as commonly reported as for PPT. However, LLE is a well-established technique capable of high recovery and significant reduction of matrix effects when optimized.

Experimental Protocol: Liquid-Liquid Extraction of Urine Samples (Generic)

This generic protocol for the extraction of acidic and neutral drugs from urine can be adapted for Sacubitril. Optimization of the extraction solvent and pH will be necessary.

Materials:

  • Human urine sample

  • Internal standard solution

  • Buffer to adjust pH (e.g., phosphate or acetate buffer)

  • Water-immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer or tube rocker

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Transfer approximately 5 mL of the urine sample to a clean extraction tube.

  • Add the internal standard to the urine sample.

  • Adjust the pH of the urine to an acidic level (e.g., pH 4-5) to ensure Sacubitril is in a non-ionized form, which is more soluble in organic solvents.

  • Add an appropriate volume of the organic extraction solvent (e.g., 5 mL of ethyl acetate).

  • Cap the tube and mix thoroughly by vortexing or rocking for at least 10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the tube at approximately 2500-3000 rpm for about 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow start Start: Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent mix Vortex/Rock add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporation Evaporation to Dryness collect_organic->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General Workflow for Liquid-Liquid Extraction of Urine Samples.

References

Application Note: A Robust RP-HPLC Method for the Separation of Sacubitril and its Active Metabolite, LBQ657

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitril is a neprilysin inhibitor and a prodrug that is administered in combination with valsartan for the treatment of heart failure.[1] Following administration, sacubitril is rapidly converted by esterases to its active metabolite, Sacubitrilat (LBQ657).[1][2] LBQ657 is responsible for the therapeutic effect of inhibiting neprilysin, an enzyme that degrades natriuretic peptides.[3] Monitoring the conversion of the prodrug to its active form is crucial in pharmacokinetic, pharmacodynamic, and quality control studies.

This application note details a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Sacubitril from its primary active metabolite, LBQ657.

Principle of the Method

The separation is achieved using reversed-phase chromatography on a C18 stationary phase. The method utilizes a gradient elution with a mobile phase consisting of an aqueous buffer with an organic modifier (acetonitrile). The gradient elution allows for the separation of the more polar prodrug, Sacubitril, from its less polar active metabolite, LBQ657, within a reasonable timeframe. Detection is performed using a UV detector, providing adequate sensitivity for both compounds.

Experimental Protocols

Materials and Reagents
  • Sacubitril Reference Standard

  • LBQ657 Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 5 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the detailed gradient program
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm[4][5]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Gradient Elution Program

The gradient program for the separation is outlined below.

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.01 70 30
2.00 70 30
8.00 20 80
10.00 20 80
10.10 70 30

| 15.00 | 70 | 30 |

Preparation of Solutions
  • Mobile Phase A Preparation: Dissolve 0.385 g of ammonium acetate in 1000 mL of ultrapure water. Add 1 mL of formic acid and mix well. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solutions (100 µg/mL): Accurately weigh about 10 mg of Sacubitril and LBQ657 reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains 10 µg/mL of both Sacubitril and LBQ657.

Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure that there are no interfering peaks from the solvent.

  • Standard Injection: Inject the working standard solution containing both Sacubitril and LBQ657.

  • Data Acquisition: Record the chromatogram for 15 minutes.

  • Peak Identification: Identify the peaks for Sacubitril and LBQ657 based on their retention times. Due to its greater polarity, Sacubitril is expected to elute before LBQ657.

Data Presentation and Expected Results

The method is designed to provide baseline separation between the Sacubitril and LBQ657 peaks. The quantitative data, including expected retention times and system suitability parameters, should be recorded.

Table 3: Summary of Chromatographic Data

Analyte Expected Retention Time (min) Tailing Factor Theoretical Plates
Sacubitril Approx. 5-7 ≤ 1.5 > 2000

| LBQ657 | Approx. 8-10 | ≤ 1.5 | > 2000 |

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method.

HPLC_Workflow prep Sample & Standard Preparation equilibration HPLC System Equilibration prep->equilibration Prepare System injection Inject Sample (10 µL) equilibration->injection System Ready separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition & Integration detection->data_acq analysis Data Analysis & Reporting data_acq->analysis

Caption: Workflow for RP-HPLC analysis of Sacubitril and LBQ657.

Conclusion

The described RP-HPLC method provides a robust and reliable means for the separation and quantification of Sacubitril and its active metabolite, LBQ657. This method is suitable for use in research and quality control environments for monitoring the conversion of the prodrug and for stability studies. The use of a standard C18 column and common HPLC solvents makes this method easily transferable between laboratories.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Sacubitril in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the extraction and quantification of Sacubitril from human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Sacubitril in a complex biological matrix.

Introduction

Sacubitril, a neprilysin inhibitor, is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/valsartan, which is increasingly used in the treatment of heart failure. Accurate and reliable quantification of Sacubitril in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation by providing cleaner extracts, higher concentration factors, and reduced matrix effects, leading to improved assay performance and instrument longevity.[1][2]

This protocol provides a step-by-step guide for the solid-phase extraction of Sacubitril from human plasma using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The subsequent UPLC-MS/MS analysis ensures high selectivity and sensitivity for the accurate quantification of the analyte.

Experimental

Materials and Reagents

  • Sacubitril reference standard

  • Losartan (Internal Standard, IS)

  • Oasis HLB SPE Cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Equipment

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S tandem quadrupole mass spectrometer)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

  • Pipettes and general laboratory glassware

Detailed Experimental Protocol

1. Preparation of Standard and Quality Control (QC) Samples

1.1. Stock Solutions: Prepare primary stock solutions of Sacubitril and Losartan (IS) in methanol at a concentration of 1 mg/mL.

1.2. Working Standard Solutions: Prepare serial dilutions of the Sacubitril stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

1.3. Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 30-2000 ng/mL) and quality control samples (e.g., low, mid, and high concentrations).

2. Sample Pre-treatment

2.1. Thaw frozen plasma samples at room temperature.

2.2. Vortex the plasma samples to ensure homogeneity.

2.3. For a 1 mL plasma sample, add a known amount of the Losartan internal standard solution and vortex briefly.

3. Solid-Phase Extraction (SPE) Procedure

The SPE procedure is based on the method described by Morsy et al. (2021).

3.1. Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out between steps.

3.2. Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

3.3. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove endogenous plasma proteins and other interferences.

3.4. Drying: Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual washing solvent.

3.5. Elution: Elute Sacubitril and the internal standard from the cartridge by passing 1 mL of methanol. Collect the eluate in a clean collection tube.

4. Eluate Processing

4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

4.2. Reconstitute the dried residue in 100 µL of the mobile phase (85:15 v/v acetonitrile:0.1% formic acid in water).

4.3. Vortex the reconstituted sample to ensure complete dissolution.

4.4. Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.

5. UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS conditions for the analysis of Sacubitril.

  • UPLC System: Agilent SB-C18 column (1.8 µm, 2.1 x 50 mm)

  • Mobile Phase: Isocratic elution with acetonitrile:0.1% formic acid in water (85:15, v/v)[3]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Sacubitril: m/z 412.23 → 266.19[3]

    • Losartan (IS): m/z 423.19 → 207.14 and 423.19 → 192.2[3]

Data Presentation

The following table summarizes the quantitative data for a bioanalytical method for Sacubitril in human plasma. Note: The following data is representative and was obtained using a protein precipitation method as detailed by Ni et al. (2021), as specific quantitative data for the presented SPE method was not available in the cited literature.

ParameterSacubitril
Linearity Range (ng/mL) 2.00 - 4000
Extraction Recovery (%)
Low QC95.8 ± 4.2
Medium QC93.7 ± 3.8
High QC96.5 ± 5.1
Matrix Effect (%)
Low QC97.2 ± 3.5
High QC95.9 ± 4.7
Intra-day Precision (%RSD) < 6.8
Inter-day Precision (%RSD) < 8.5
Intra-day Accuracy (%Bias) -4.3 to 3.7
Inter-day Accuracy (%Bias) -3.9 to 2.8

Visualizations

SPE_Workflow cluster_plasma Biological Matrix cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Human Plasma Sample conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Methanol) washing->elution analysis UPLC-MS/MS Analysis elution->analysis Analytical_Workflow start SPE Eluate evaporation Evaporation to Dryness (Nitrogen Stream) start->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UPLC-MS/MS reconstitution->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition quantification Quantification data_acquisition->quantification

References

Application Note: Quantitative Analysis of Sacubitril in Human Plasma by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Sacubitril in human plasma using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Sacubitril-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and rapid protein precipitation method is utilized for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. Accurate and reliable quantification of Sacubitril in biological matrices is crucial for pharmacokinetic assessments and for understanding its clinical efficacy and safety profile. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and ability to correct for matrix effects and variations in sample processing. This protocol details a validated LC-MS/MS method for the determination of Sacubitril in human plasma, utilizing a stable isotope-labeled internal standard (Sacubitril-d4) to achieve reliable and reproducible results.

Experimental

Materials and Reagents
  • Sacubitril reference standard

  • Sacubitril-d4 internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent[1][2][3]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sacubitril and Sacubitril-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Sacubitril stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (600 ng/mL): Dilute the Sacubitril-d4 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 600 ng/mL.[4]

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of the 600 ng/mL Sacubitril-d4 internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge at 2,500 x g for 10 minutes.[4]

  • Transfer 100 µL of the supernatant to a clean tube or well plate.

  • Add 100 µL of acetonitrile:water (1:1, v/v).[4]

  • Vortex for 5 minutes.

  • Inject 3 µL of the final mixture into the LC-MS/MS system.[3][4]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 25 µL Sacubitril-d4 IS (600 ng/mL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (10 min) add_acn->vortex2 centrifuge Centrifuge (2500 x g, 10 min) vortex2->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Add 100 µL Acetonitrile/Water (1:1) transfer->dilute vortex3 Vortex (5 min) dilute->vortex3 inject Inject 3 µL into LC-MS/MS vortex3->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification

Caption: Experimental workflow for the quantification of Sacubitril in human plasma.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)[1][2][3]
Mobile Phase A 5 mM Ammonium acetate and 0.1% formic acid in water[1][2][3]
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 3 µL[3][4]
Column Temperature Ambient
Gradient Elution A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. The exact gradient should be optimized for the specific HPLC system.

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Detection Mode Multiple Reaction Monitoring (MRM)
Instrument Triple Quadrupole Mass Spectrometer

MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Sacubitril 412.3266.25128
Sacubitril-d4 416.3266.25721
Data sourced from a study by Ni et al.[5]

Results and Performance Characteristics

The described method is selective and sensitive for the quantification of Sacubitril in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Quantitative Performance Data

ParameterResult
Linearity Range 2.00 - 4000 ng/mL in human plasma.[1][2][3]
Correlation Coefficient (r²) > 0.99
Accuracy Intra- and inter-day accuracy for Sacubitril ranged from 93% to 108%.[1]
Precision (RSD%) Intra- and inter-day precision for Sacubitril ranged from 2.0% to 5.1%.[1]
Lower Limit of Quantification (LLOQ) 2.00 ng/mL with acceptable precision (≤ 20%) and accuracy (within ± 20%).[3]
Matrix Effect No significant matrix effect was observed when using the stable isotope-labeled internal standard.[1][2][3]
Recovery The protein precipitation method provides consistent and acceptable recovery.

Conclusion

The isotope dilution LC-MS/MS method detailed in this application note is a robust and reliable approach for the quantitative determination of Sacubitril in human plasma. The protocol, which includes a straightforward protein precipitation sample preparation and highly selective MRM detection, demonstrates excellent linearity, accuracy, and precision. This method is well-suited for supporting pharmacokinetic and clinical studies of Sacubitril.

References

Application Notes and Protocols for Absolute Quantification of Sacubitril-13C4 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sacubitril-13C4 as an internal standard for the absolute quantification of Sacubitril and its active metabolite, LBQ657, in preclinical research samples. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction

Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin receptor blocker valsartan, is used for the treatment of heart failure.[1] Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657.[1] Preclinical research is essential to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of Sacubitril and LBQ657. Absolute quantification of these analytes in biological matrices is crucial for accurate PK/PD modeling. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for absolute quantification by LC-MS/MS as it corrects for matrix effects and variability in sample processing and instrument response.

Principle of Absolute Quantification using Stable Isotope-Labeled Internal Standards

Absolute quantification by LC-MS/MS relies on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the biological sample before sample preparation. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C).

During sample preparation and analysis, the analyte and the internal standard behave identically. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact concentration of the analyte in the original sample can be determined.

Signaling Pathway of Sacubitril

Sacubitril, through its active metabolite LBQ657, inhibits the enzyme neprilysin. Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in heart failure.

cluster_0 Mechanism of Action Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Esterases Neprilysin Neprilysin (Neutral Endopeptidase) LBQ657->Neprilysin Inhibits Degradation Degradation Products Neprilysin->Degradation Degrades VasoactivePeptides Vasoactive Peptides (ANP, BNP, Bradykinin) VasoactivePeptides->Neprilysin Substrate PhysiologicalEffects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis, Diuresis) VasoactivePeptides->PhysiologicalEffects Leads to

Figure 1. Signaling pathway of Sacubitril's mechanism of action.

Experimental Protocols

General Experimental Workflow for Absolute Quantification

The following diagram outlines the general workflow for the absolute quantification of Sacubitril and LBQ657 in preclinical plasma samples using this compound as an internal standard.

Start Start: Preclinical Plasma Sample Collection Spike Spike with this compound Internal Standard Solution Start->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Centrifuge Centrifugation Prepare->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data End End: Determine Sacubitril & LBQ657 Concentrations Data->End

Figure 2. General workflow for sample analysis.

Detailed Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol is adapted from established methods for the quantification of Sacubitril and LBQ657 in plasma.[2][3][4][5][6]

Materials:

  • Rat or mouse plasma samples

  • Sacubitril and LBQ657 analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Sacubitril, LBQ657, and this compound in methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1 ng/mL to 2000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation): [2][4]

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[2][4]

      • Mobile Phase A: 0.1% formic acid in water.[5]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

      • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Sacubitril: Q1/Q3 (e.g., m/z 412.2 -> 234.1)

        • LBQ657: Q1/Q3 (e.g., m/z 384.2 -> 234.1)

        • This compound: Q1/Q3 (e.g., m/z 416.2 -> 238.1 - hypothetical, exact mass shift depends on the number and position of 13C labels)

      • Optimize collision energies and other MS parameters for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of Sacubitril, LBQ657, and this compound.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Sacubitril and LBQ657 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present representative pharmacokinetic data for Sacubitril and its active metabolite LBQ657 from a hypothetical preclinical study in rats. This data is illustrative and based on values reported in the literature.[3][5]

Table 1: Pharmacokinetic Parameters of Sacubitril and LBQ657 in Rat Plasma Following a Single Oral Dose

ParameterSacubitrilLBQ657 (Active Metabolite)
Cmax (ng/mL) 850 ± 1502500 ± 400
Tmax (h) 0.5 ± 0.22.0 ± 0.5
AUC (0-t) (ng*h/mL) 1200 ± 25015000 ± 3000
Half-life (t½) (h) 1.2 ± 0.39.5 ± 1.8

Data are presented as mean ± standard deviation.

Table 2: Mean Plasma Concentration-Time Profile of Sacubitril and LBQ657 in Rats

Time (h)Sacubitril (ng/mL)LBQ657 (ng/mL)
0.25 780550
0.5 8501200
1.0 5502100
2.0 2002500
4.0 502000
8.0 < LLOQ1200
12.0 < LLOQ700
24.0 < LLOQ250

LLOQ: Lower Limit of Quantification

Method Validation

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[7][8][9][10][11] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the absolute quantification of Sacubitril and its active metabolite LBQ657 in preclinical samples. The detailed protocol and validation guidelines presented here offer a solid foundation for researchers to implement this methodology in their studies, leading to high-quality pharmacokinetic and pharmacodynamic data essential for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Sacubitril-13C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sacubitril and its carbon-13 labeled internal standard, Sacubitril-13C4. The information provided is based on established methods for Sacubitril and is expected to be directly applicable to its isotopically labeled form.

Frequently Asked Questions (FAQs)

Q1: What is the expected chromatographic behavior of this compound compared to unlabeled Sacubitril?

It is widely accepted that carbon-13 labeled compounds, such as this compound, exhibit virtually identical chromatographic behavior to their unlabeled counterparts.[1][2] This means they are expected to co-elute under typical reversed-phase HPLC and LC-MS/MS conditions.[2] Therefore, methods developed for the separation of Sacubitril can be directly applied to this compound.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative LC-MS/MS analysis.[3][4] They are used to accurately correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement in the MS source).[3][5] Since this compound has the same physicochemical properties as Sacubitril, it experiences the same variations during the analytical process, leading to more accurate and precise quantification.[3]

Q3: What are the typical columns and mobile phases used for Sacubitril separation?

Reversed-phase chromatography is the most common technique for Sacubitril analysis. C18 columns are frequently used as the stationary phase.[6] Mobile phases typically consist of a mixture of an aqueous component (often with a buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[6][7]

Q4: Can I use a deuterium-labeled standard instead of a 13C-labeled one?

While deuterium-labeled standards are also used, they can sometimes exhibit slight differences in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[4][8] This can complicate data analysis, especially if complete co-elution is required. Carbon-13 labeled standards are generally preferred as they are less prone to this effect.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Sacubitril and this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column degradation.- Adjust the mobile phase pH to ensure Sacubitril is in a single ionic state. Using a buffer is recommended. - Add a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column. - Replace the column with a new one of the same type.
Inadequate retention - Mobile phase is too strong (too much organic solvent). - Incorrect column chemistry for the analyte.- Decrease the percentage of the organic solvent in the mobile phase. - Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for polar compounds.
Peak splitting or shouldering (especially between Sacubitril and this compound) - This is highly unlikely with a 13C-labeled standard. However, if observed, it could indicate an unexpected isotope effect or the presence of an impurity.- Confirm the purity of both the Sacubitril and this compound standards. - Optimize the mobile phase gradient to ensure a slower elution, which may improve resolution. - While less likely for 13C, a significant isotope effect can sometimes be mitigated by adjusting the mobile phase composition or temperature.
Low signal intensity in LC-MS/MS - Ion suppression from matrix components. - Inefficient ionization in the MS source.- Ensure complete co-elution of Sacubitril and this compound to compensate for matrix effects. - Optimize the mobile phase additives. Formic acid is commonly used to promote protonation and enhance signal in positive ion mode. - Adjust the MS source parameters (e.g., spray voltage, gas flows, temperature).
Inconsistent retention times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column aging.- Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. - Monitor column performance and replace it when retention times start to shift significantly.

Experimental Protocols

Below are representative experimental protocols for the chromatographic separation of Sacubitril. These can be used as a starting point for developing a method for this compound.

Method 1: Reversed-Phase HPLC for Sacubitril and Valsartan

This method is suitable for the simultaneous determination of Sacubitril and Valsartan in pharmaceutical dosage forms.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Method 2: LC-MS/MS for Sacubitril in Plasma

This method is suitable for the quantitative analysis of Sacubitril in biological matrices.

Parameter Condition
Column C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A rapid gradient can be employed for high-throughput analysis.
Flow Rate 0.4 mL/min
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Ionization Electrospray Ionization (ESI), Positive Mode

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Obtain Sample & Standard prep Prepare Sample (e.g., plasma protein precipitation) start->prep spike Spike with this compound (IS) prep->spike inject Inject into HPLC/LC-MS System spike->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Report Results quantify->report troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_separation Separation Issues start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? start->retention separation Inadequate Separation? start->separation adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes check_column Check Column Health adjust_ph->check_column end Problem Resolved check_column->end equilibrate Check Column Equilibration retention->equilibrate Yes check_mobile_phase Verify Mobile Phase equilibrate->check_mobile_phase check_mobile_phase->end optimize_gradient Optimize Gradient separation->optimize_gradient Yes change_organic Change Organic Solvent optimize_gradient->change_organic change_organic->end

References

Technical Support Center: Addressing Matrix Effects in Sacubitril Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Sacubitril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Sacubitril?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). In the LC-MS/MS analysis of Sacubitril, its active metabolite LBQ-657, and its co-administered drug valsartan, matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic studies. Regulatory agencies require the evaluation of matrix effects as part of bioanalytical method validation.[1]

Q2: What are the common sources of matrix effects in plasma-based Sacubitril assays?

A2: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins that may not be completely removed during sample preparation.[2] These components can co-elute with Sacubitril and interfere with its ionization in the mass spectrometer source.

Q3: How can I quantitatively assess matrix effects for Sacubitril?

A3: The most common method is the post-extraction spike method.[2] This involves comparing the peak response of Sacubitril spiked into an extracted blank matrix with the peak response of Sacubitril in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of Sacubitril (e.g., Sacubitril-d4), is crucial for compensating for matrix effects.[3] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the normalization of the analyte's response and improving the accuracy and precision of the measurement.

Q5: Which sample preparation technique is most effective at reducing matrix effects for Sacubitril?

A5: The choice of sample preparation method significantly impacts the extent of matrix effects. While protein precipitation (PPT) is a simple and commonly used method, it may result in significant matrix effects due to insufficient removal of phospholipids.[4][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components and reducing matrix effects.[4][6] The optimal technique depends on the specific requirements of the assay, such as sensitivity and throughput.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Significant Ion Suppression (Matrix Factor < 0.8) Inadequate removal of phospholipids or other endogenous matrix components.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][6] 2. Modify Chromatographic Conditions: Adjust the gradient elution to better separate Sacubitril from the interfering matrix components. Altering the mobile phase composition, such as the organic solvent or additives, can also help.[7] 3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, employ Sacubitril-d4 as the internal standard to compensate for the suppression.[3]
Significant Ion Enhancement (Matrix Factor > 1.2) Co-eluting compounds are enhancing the ionization of Sacubitril.1. Improve Chromatographic Separation: Similar to addressing ion suppression, modify the LC method to resolve Sacubitril from the enhancing components. 2. Evaluate Different Ionization Sources: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[8]
High Variability in Matrix Factor Across Different Plasma Lots The composition of the biological matrix varies between individuals or lots, leading to inconsistent matrix effects.1. Evaluate Matrix Effect in Multiple Lots: During method validation, assess the matrix effect in at least six different lots of blank plasma to ensure the method is rugged. 2. Implement a More Robust Sample Cleanup: A more effective sample preparation method like SPE can minimize the impact of lot-to-lot variability.[6]
Poor Recovery of Sacubitril During Sample Preparation The chosen extraction method is not efficient for Sacubitril.1. Optimize Extraction Parameters: For LLE, adjust the pH of the sample and the choice of organic solvent. For SPE, experiment with different sorbent types, wash solutions, and elution solvents. 2. Consult Literature for Validated Methods: Review published methods for Sacubitril bioanalysis to identify proven extraction protocols.
Internal Standard Does Not Track the Analyte Response The internal standard is not behaving similarly to Sacubitril in the presence of the matrix.1. Ensure Use of a SIL-IS: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[3] 2. Verify Co-elution: Confirm that the IS and Sacubitril have identical retention times.

Quantitative Data Summary

The following table summarizes quantitative data from a study that developed and validated an LC-MS/MS method for the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma.

AnalyteQuality Control LevelMean Recovery (%)[3]CV (%)[3]IS-Normalized Matrix Factor[3]CV (%)[3]
Sacubitril Low (6.00 ng/mL)90.34.51.013.1
Medium (600 ng/mL)92.12.81.032.5
High (3200 ng/mL)91.53.61.021.9
LBQ657 Low (15.0 ng/mL)94.82.31.044.2
Medium (1500 ng/mL)93.53.91.022.8
High (7500 ng/mL)91.11.71.013.5
Valsartan Low (15.0 ng/mL)95.23.71.054.8
Medium (1500 ng/mL)92.82.11.032.2
High (7500 ng/mL)90.72.91.023.1

CV: Coefficient of Variation IS: Internal Standard

Detailed Experimental Protocols

Protein Precipitation (PPT) Method

This protocol is adapted from a validated method for the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma.[3]

  • Sample Preparation:

    • To 50.0 µL of a human plasma sample in a 1.5 mL centrifuge tube, add 25.0 µL of the internal standard working solution (containing Sacubitril-d4 and Valsartan-d3).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Extraction:

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 2,500 x g for 10 minutes.

  • Dilution and Injection:

    • Transfer 100 µL of the supernatant to a clean 96-well plate.

    • Add 100 µL of acetonitrile-water (1:1, v/v) to each well.

    • Vortex the plate for 5 minutes.

    • Inject 3.00 µL of the final mixture into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method

This is a general protocol for SPE that can be adapted and optimized for Sacubitril bioanalysis. A study utilized SPE for the simultaneous estimation of Sacubitril and co-administered drugs.[6]

  • Conditioning:

    • Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge. The pre-treatment may involve dilution and/or acidification.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Further wash with a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences, ensuring Sacubitril is retained.

  • Elution:

    • Elute Sacubitril from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation BlankMatrix Blank Biological Matrix Extraction Protein Precipitation, LLE, or SPE BlankMatrix->Extraction SpikedSample Analyte-Spiked Matrix PostExtractionSpike Post-Extraction Spike with Analyte Extraction->PostExtractionSpike LCMS_A LC-MS/MS Analysis (Response A) PostExtractionSpike->LCMS_A CalculateMF Calculate Matrix Factor (MF = A/B) LCMS_A->CalculateMF NeatSolution Analyte in Neat Solution LCMS_B LC-MS/MS Analysis (Response B) NeatSolution->LCMS_B LCMS_B->CalculateMF

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Caption: Logical Flowchart for Troubleshooting Matrix Effects.

References

Technical Support Center: Optimizing Sacubitril and Sacubitril-13C4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Sacubitril and its isotopic internal standard, Sacubitril-13C4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape (tailing or fronting) for Sacubitril and this compound?

A1: Poor peak shape in the analysis of Sacubitril and its internal standard can stem from several factors. Peak tailing, the more common issue for basic compounds, is often caused by secondary interactions between the analyte and active sites on the silica-based column packing, such as ionized silanols.[1] Peak fronting may indicate column overload, where too much sample is injected, or issues with sample solubility in the mobile phase.[2]

Q2: My resolution between Sacubitril and other components is poor. What should I investigate first?

A2: The first step in addressing poor resolution is to ensure your high-performance liquid chromatography (HPLC) system is functioning correctly and that the mobile phase is prepared accurately.[3] Inconsistent mobile phase composition, fluctuating flow rates, or temperature changes can all impact resolution.[3][4] If the system is sound, consider adjusting the mobile phase strength or the pH to improve selectivity between the peaks.[3]

Q3: Can the choice of organic solvent in the mobile phase affect my results?

A3: Yes, the choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly influence selectivity and, therefore, resolution. While acetonitrile is a common choice for Sacubitril analysis, substituting it with methanol, or using a combination, can alter the elution order and improve the separation of co-eluting peaks.[5]

Q4: What role does the mobile phase pH play in the analysis of Sacubitril?

A4: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Sacubitril. Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[1] Using a buffer to maintain a stable pH is crucial for reproducible chromatography and good peak symmetry.[1]

Q5: I'm observing split peaks. What is the likely cause?

A5: Split peaks can arise from a few issues. A common cause is a partially blocked frit at the column inlet, which can distort the sample band.[2] Another possibility is a void in the column packing material at the head of the column.[2][6] It could also be due to the incompatibility of the sample solvent with the mobile phase, causing the sample to precipitate upon injection.[2]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of integration and reduce resolution. The following decision tree provides a systematic approach to troubleshooting peak tailing for Sacubitril and this compound.

G start Peak Tailing Observed check_basics Check for Basic Issues: - Column Age/Condition - System Leaks - Mobile Phase pH Stability start->check_basics ph_issue Is Mobile Phase pH close to analyte pKa? check_basics->ph_issue Basics OK adjust_ph Adjust Mobile Phase pH (e.g., add buffer, operate at least 2 pH units away from pKa) ph_issue->adjust_ph Yes silanol_interaction Suspect Silanol Interactions? ph_issue->silanol_interaction No end Peak Shape Improved adjust_ph->end use_endcapped_column Use a High-Purity, End-Capped C18 or C8 Column silanol_interaction->use_endcapped_column Yes add_modifier Add a Mobile Phase Modifier (e.g., triethylamine) to mask silanols silanol_interaction->add_modifier Alternatively column_overload Are you observing tailing for all peaks? silanol_interaction->column_overload No use_endcapped_column->end add_modifier->end reduce_concentration Reduce Sample Concentration or Injection Volume column_overload->reduce_concentration Yes reduce_concentration->end

Troubleshooting workflow for peak tailing.
Guide 2: Improving Poor Resolution

Poor resolution can prevent accurate quantification. This guide provides steps to enhance the separation between Sacubitril, this compound, and other matrix components.

G start Poor Resolution Observed check_system Verify System Performance: - Flow Rate Accuracy - Temperature Stability - No Leaks start->check_system optimize_mobile_phase Optimize Mobile Phase check_system->optimize_mobile_phase System OK optimize_column Optimize Column Parameters check_system->optimize_column Mobile Phase Optimized, Still Poor Resolution adjust_strength Adjust Organic Solvent Ratio (Isocratic or Gradient) optimize_mobile_phase->adjust_strength change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) optimize_mobile_phase->change_solvent adjust_ph Modify Mobile Phase pH optimize_mobile_phase->adjust_ph end Resolution Improved adjust_strength->end change_solvent->end adjust_ph->end change_column Try a Different Stationary Phase (e.g., C8, Phenyl-Hexyl) optimize_column->change_column smaller_particles Use a Column with Smaller Particles or a Longer Column optimize_column->smaller_particles change_column->end smaller_particles->end

Decision tree for improving peak resolution.

Experimental Protocols & Data

Below are examples of chromatographic conditions that have been successfully used for the analysis of Sacubitril, which can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC and UHPLC Conditions for Sacubitril Analysis
ParameterMethod 1 (RP-HPLC)[7][8]Method 2 (UHPLC)[5]Method 3 (LC-MS/MS)[9]
Column Thermosil C18 (100 mm x 4.6 mm, 5 µm)Accucore XL C8 (100 x 4.6 mm, 3 µm)Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)
Mobile Phase A Ortho Phosphoric Acid Buffer (pH 2.5)0.1% Perchloric Acid in Water5 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (25:75 A:B)GradientGradient
Flow Rate 0.8 mL/min0.6 mL/min0.4 mL/min
Detection UV at 254 nmPDA (200-400 nm)MS/MS (ESI+)
Column Temperature Ambient30°CNot Specified
Detailed Methodologies

Method 1: RP-HPLC for Sacubitril and Valsartan [7]

  • Standard Preparation: Accurately weigh and dissolve Sacubitril and Valsartan reference standards in the mobile phase to achieve a known concentration.

  • Sample Preparation: For pharmaceutical dosage forms, crush tablets and dissolve the powder in the mobile phase, followed by sonication and filtration through a 0.45 µm nylon membrane filter.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of Sacubitril.

Method 2: Stability-Indicating UHPLC Method [5]

  • Diluent Preparation: A mixture of water and acetonitrile (50:50, %v/v) is used as the diluent.

  • Standard Stock Solution: Accurately weigh about 25 mg of Sacubitril and dissolve in 25 ml of diluent.

  • Sample Solution: Weigh a quantity of the drug product equivalent to about 50 mg of the Sacubitril/Valsartan complex, dissolve in 25 ml of diluent with the aid of sonication.

  • Chromatographic System: A UHPLC system with a Photo Diode Array (PDA) detector.

  • Procedure: Set the column temperature to 30°C and the flow rate to 0.6 ml/minute. Monitor the eluent over a range of 200-400 nm.

Method 3: LC-MS/MS for Sacubitril in Human Plasma [9]

  • Sample Pre-treatment: Perform protein precipitation by adding acetonitrile to the plasma samples.

  • Internal Standard: Use Sacubitril-d4 as the internal standard.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: Employ a gradient elution with a C18 column. Detection is carried out in the positive-ion multiple reaction monitoring (MRM) mode.

References

Troubleshooting poor recovery of Sacubitril-13C4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Sacubitril-13C4. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems leading to poor recovery of the isotopically labeled internal standard during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low, but the recovery of the unlabeled sacubitril analyte seems acceptable. What could be the cause?

A1: This scenario often points to issues with the internal standard (IS) solution itself or its addition to the sample. Here are a few possibilities:

  • Inaccurate Spiking Concentration: The concentration of the this compound working solution may be lower than specified. We recommend preparing a fresh working solution and verifying its concentration.

  • IS Adsorption: this compound, like the parent compound, may adsorb to container surfaces, especially in highly aqueous solutions or at low concentrations. Consider using polypropylene tubes and adding a small percentage of organic solvent to your IS solution.[1]

  • Pipetting Errors: Inconsistent or inaccurate pipetting when adding the IS to the samples can lead to variability and apparent low recovery.[1] Ensure your pipettes are calibrated and use proper pipetting technique.

  • Degradation of IS: While stable isotope-labeled standards are generally robust, improper storage of the stock or working solutions (e.g., exposure to light or extreme temperatures) could lead to degradation.

Q2: Both my analyte and this compound show poor and inconsistent recovery. What are the likely causes?

A2: When both the analyte and the internal standard exhibit poor recovery, the issue typically lies within the extraction procedure itself. Common culprits include:

  • Suboptimal pH: The pH of the sample matrix during extraction is critical. Sacubitril is an acidic compound and its extraction efficiency is highly dependent on the pH.[2] Ensure the sample pH is adjusted to suppress the ionization of sacubitril, making it less polar and more amenable to extraction into an organic solvent or retention on a reversed-phase SPE sorbent.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of both the analyte and the IS in the mass spectrometer source, leading to inaccurate results.[3][4] While this compound is designed to compensate for matrix effects, severe suppression can still lead to low signal intensity for both compounds.

  • Incorrect Extraction Method: The chosen extraction method (LLE or SPE) may not be suitable for sacubitril in your specific matrix.[5] It may be necessary to re-evaluate the entire extraction protocol.

Q3: I am using Solid-Phase Extraction (SPE). What specific steps should I troubleshoot for low recovery?

A3: For SPE, low recovery can result from several factors in the workflow.[6][7] Key areas to investigate are:

  • Sorbent Choice: Ensure the sorbent chemistry is appropriate for sacubitril. A reversed-phase sorbent (like C18) is a common choice for nonpolar compounds.[6][7]

  • Column Conditioning and Equilibration: Inadequate conditioning (wetting the sorbent) or equilibration (priming the sorbent with a solution similar to the sample matrix) can lead to poor retention of the analyte and IS.[8][9]

  • Sample Loading: The flow rate during sample loading should be slow and consistent to allow for proper interaction between the analytes and the sorbent.[8][9] Also, ensure the organic content of your sample is not too high, as this can cause premature elution.

  • Washing Step: The wash solvent may be too strong, causing the analyte and IS to be washed away before the elution step.[6]

  • Elution Step: The elution solvent may be too weak to fully desorb the analytes from the sorbent.[7] You may need to increase the organic solvent percentage or use a stronger solvent. Also, ensure a sufficient volume of elution solvent is used.[10]

  • Drying of Sorbent Bed: Allowing the sorbent bed to dry out, especially after the conditioning and equilibration steps, can drastically reduce recovery for reversed-phase sorbents.[7]

Q4: I am performing a Liquid-Liquid Extraction (LLE). What are the common pitfalls leading to poor recovery?

A4: LLE is sensitive to several factors that can impact recovery:

  • Incorrect pH: As with SPE, the pH of the aqueous phase must be optimized to ensure sacubitril is in its non-ionized form, facilitating its partitioning into the organic solvent.[2]

  • Choice of Organic Solvent: The polarity of the extraction solvent is crucial. A solvent that is too polar may not efficiently extract sacubitril, while a solvent that is too non-polar may also be ineffective. Dichloromethane and ethyl acetate are commonly used.

  • Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte and IS, leading to significant loss.[11][12] To mitigate this, you can try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase ("salting out"), or centrifugation to break the emulsion.[11]

  • Insufficient Mixing/Shaking: Inadequate mixing will result in incomplete partitioning of the analyte and IS into the organic phase.

  • Phase Separation: Incomplete separation of the aqueous and organic layers can lead to carryover of the aqueous phase and loss of analyte.

Troubleshooting Guides

Systematic Troubleshooting Workflow for Poor Recovery

This workflow provides a step-by-step process to diagnose the root cause of low this compound recovery.

G Troubleshooting Workflow for Poor Recovery Start Start: Poor Recovery of This compound Observed Check_IS Step 1: Verify Internal Standard Integrity & Addition Start->Check_IS IS_OK IS Addition is Correct Check_IS->IS_OK Consistent? IS_Issue IS Addition is Faulty Check_IS->IS_Issue Inconsistent? Check_Extraction Step 2: Evaluate Extraction Procedure (SPE or LLE) IS_OK->Check_Extraction Fix_IS Action: Remake IS Solution, Verify Pipetting, Re-spike Samples IS_Issue->Fix_IS End_Resolved End: Issue Resolved Fix_IS->End_Resolved Extraction_OK Extraction is Optimized Check_Extraction->Extraction_OK Consistent Recovery? Extraction_Issue Extraction is Suboptimal Check_Extraction->Extraction_Issue Poor/Variable Recovery? Check_Matrix Step 3: Investigate Matrix Effects Extraction_OK->Check_Matrix Optimize_SPE Action: Optimize SPE Parameters (pH, Sorbent, Solvents, Flow Rate) Extraction_Issue->Optimize_SPE Using SPE Optimize_LLE Action: Optimize LLE Parameters (pH, Solvent, Mixing, Emulsion) Extraction_Issue->Optimize_LLE Using LLE Optimize_SPE->End_Resolved Optimize_LLE->End_Resolved Matrix_OK Matrix Effects are Minimal Check_Matrix->Matrix_OK Analyte/IS Ratio Consistent? Matrix_Issue Significant Matrix Effects (Ion Suppression/Enhancement) Check_Matrix->Matrix_Issue Analyte/IS Ratio Inconsistent? End_Unresolved End: Issue Persists (Consult Senior Scientist) Matrix_OK->End_Unresolved Fix_Matrix Action: Improve Sample Cleanup, Modify Chromatography, Dilute Sample Matrix_Issue->Fix_Matrix Fix_Matrix->End_Resolved

Caption: A step-by-step guide to troubleshooting poor recovery.

Data Presentation

Table 1: Impact of pH on Sacubitril Extraction Efficiency

The following table summarizes the expected impact of pH adjustment on the recovery of sacubitril from an aqueous matrix using a non-polar organic solvent (LLE) or a reversed-phase sorbent (SPE).

pH of Sample MatrixExpected Ionization State of SacubitrilPredicted Partitioning BehaviorExpected Recovery
< 2.0 Primarily Neutral (Non-ionized)Favors partitioning into organic solvent / retention on non-polar sorbentHigh
2.0 - 4.0 Mixture of Neutral and IonizedModerate partitioning/retentionModerate
> 4.0 Primarily Ionized (Anionic)Favors remaining in the aqueous phaseLow

Note: The pKa of sacubitril's carboxylic acid groups influences its ionization state. The values presented are illustrative and optimal pH should be determined empirically.

Table 2: Common Solvents for SPE and LLE of Sacubitril
Extraction MethodStepSolventPolarityPurposeCommon Issues
SPE ConditioningMethanolPolarWets the non-polar sorbentInsufficient volume leads to poor wetting
EquilibrationWater/Buffer (pH < 2)PolarPrimes sorbent for sample loadingIncorrect pH leads to poor retention
Wash5-10% Methanol in WaterPolarRemoves polar interferencesToo much organic solvent can elute analyte
ElutionAcetonitrile/Methanol with 0.1% Formic AcidNon-polarDesorbs analyte and IS from sorbentSolvent too weak for complete elution
LLE ExtractionEthyl AcetateIntermediatePartitions analyte from aqueous sampleCan form emulsions
ExtractionDichloromethaneIntermediatePartitions analyte from aqueous sampleCan form emulsions; safety concerns
pH AdjustmentFormic Acid / HCl-To acidify the aqueous sampleIncorrect pH leads to poor partitioning

Experimental Protocols

Standard Protocol for Solid-Phase Extraction (SPE) of Sacubitril from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 2-3 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile containing 0.1% formic acid.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Sacubitril Metabolic Pathway

Sacubitril is a prodrug that is rapidly converted to its active metabolite, LBQ657, by esterases in the body.[13] Understanding this relationship is important for bioanalysis.

G Sacubitril Metabolic Activation Sacubitril Sacubitril (Prodrug) C24H29NO5 LBQ657 LBQ657 (Active Metabolite) Sacubitrilat Sacubitril->LBQ657 De-ethylation Esterases Esterases (in Plasma and Liver) Sacubitril->Esterases Action Inhibition of Neprilysin LBQ657->Action Esterases->LBQ657

Caption: Metabolic activation of Sacubitril to LBQ657.

References

Technical Support Center: Minimizing Sacubitril-13C4 Carryover in LC-MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Sacubitril-13C4 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues with this compound.

Q1: How do I confirm that the issue is carryover and not system contamination?

Answer: It is crucial to first distinguish between carryover, which originates from a previous injection, and general system contamination.[1]

Experimental Protocol: Carryover vs. Contamination Test

  • Initial State: Ensure the LC-MS system is equilibrated with the initial mobile phase.

  • Pre-Blank Injection: Inject a blank sample (e.g., mobile phase starting condition solvent). This injection should show a negligible or non-existent peak for this compound.[1]

  • High-Concentration Standard: Inject a high-concentration standard of this compound.

  • Post-Blank Injections: Immediately following the high-concentration standard, inject a series of at least two to three blank samples.[1]

  • Analysis:

    • Carryover: If the peak for this compound is largest in the first post-blank and decreases with each subsequent blank injection, the issue is carryover.[1]

    • Contamination: If all blank injections (including the pre-blank) show a consistent and stable peak for this compound, the problem is likely contamination of a component like the mobile phase or wash solvent.[1] To confirm mobile phase contamination, you can try doubling or tripling the column equilibration time before a blank injection; if the contamination peak size increases proportionally, the solvent is the source.[1]

Diagram: Distinguishing Carryover from Contamination

G Troubleshooting Logic: Carryover vs. Contamination Start Inject Blank Samples (Pre, Post-Standard) CheckBlanks Observe Peak in Blank Injections Start->CheckBlanks Carryover Peak Decreases with Each Subsequent Post-Blank CheckBlanks->Carryover Is peak decreasing? Yes Contamination Peak is Consistent Across All Blank Injections CheckBlanks->Contamination No Conclusion1 Diagnosis: Carryover (Proceed to Isolate Source) Carryover->Conclusion1 Conclusion2 Diagnosis: Contamination (Check Solvents, Vials, etc.) Contamination->Conclusion2

Caption: Logic for diagnosing carryover versus contamination.

Q2: I've confirmed carryover. How do I identify the source?

Answer: Carryover can originate from multiple parts of the LC-MS system, including the autosampler, the column, and connecting tubing or valves.[2][3][4] A systematic, component-by-component analysis is the most effective troubleshooting strategy.[3][5]

Diagram: Systematic Isolation of Carryover Source

G Workflow for Isolating Carryover Source cluster_0 Step 1: Test Autosampler cluster_1 Step 2: Test Column A1 Inject High-Conc. Standard A2 Replace Column with a Union A1->A2 A3 Inject Blank A2->A3 A4 Peak Detected? A3->A4 A5 Source: Autosampler (Needle, Loop, Valve, Seals) A4->A5 Yes B1 Install New or Thoroughly Cleaned Column A4->B1 No B2 Inject Blank B1->B2 B3 Carryover Gone? B2->B3 B3->A1 No, Issue Persists B4 Source: Column (Frits, Stationary Phase) B3->B4 Yes

Caption: Systematic workflow to pinpoint the carryover source.

Q3: My autosampler is the source of carryover. What are the best cleaning strategies?

Answer: The autosampler is a common source of carryover, with analytes adhering to the needle, injection loop, or rotor seal.[3][4] Optimizing the wash protocol is critical.

Table: Autosampler Wash Solvent Strategies

Wash Solvent CompositionRationale & Best UseCitation
Strong Organic Solvent Use a solvent in which this compound is highly soluble. A mixture like Acetonitrile/Isopropanol/Methanol/Water can be effective.[6]
Mobile Phase Matching Using a wash solvent with a composition similar to or slightly stronger than the final gradient conditions can effectively remove retained analyte.[6]
Alternating Strong/Weak Solvents Cycling between a strong organic solvent and a weak aqueous solvent can be more effective than a continuous high-organic wash. This is sometimes called a "ZebraWash".[2][7]
Acid/Base Additives Adding a small percentage of formic acid or ammonium hydroxide can change the ionization state of this compound, altering its solubility and reducing its interaction with metal surfaces.[8]

Experimental Protocol: Optimizing Needle Wash

  • Increase Wash Volume & Time: Start by significantly increasing the volume of the wash solvent and the duration of the needle wash cycle in your method.[8]

  • Test Different Solvents: Systematically test the solvent compositions from the table above. Inject a high-concentration standard followed by a blank for each new wash method to assess its effectiveness.

  • Inspect Hardware: If carryover persists, inspect and potentially replace consumable parts like the needle, needle seat, and injector rotor seal, as wear and scratches can create sites for carryover.[1][4][9]

Q4: The column appears to be the problem. How do I effectively clean it to remove this compound?

Answer: Sacubitril can be retained on the column, especially at the head or on the frits.[10] A thorough cleaning procedure using a sequence of strong solvents is necessary. It is recommended to reverse the column flow direction for cleaning to flush contaminants from the column head more efficiently.[10]

Experimental Protocol: Deep Column Cleaning (Reversed Flow)

Caution: Before starting, disconnect the column from the mass spectrometer to avoid contaminating the detector.[10]

  • Reverse Column: Disconnect the column and reconnect it with the flow direction reversed.

  • Reduce Flow Rate: Lower the flow rate to 25-50% of the typical analytical flow rate.[10]

  • Solvent Flushing Sequence: Flush the column with a series of solvents, moving from aqueous to strong organic and back. Use 30-60 minutes for each step.[10]

    • Step A (Aqueous): 95% Water / 5% Acetonitrile (to remove buffers)

    • Step B (Intermediate): Acetonitrile

    • Step C (Strong Organic): Isopropanol

    • Step D (Very Strong Organic): Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) can be injected as a strong cleaning agent.[10]

    • Step E (Return to Intermediate): Isopropanol

    • Step F (Return to RP Conditions): Acetonitrile

  • Re-install and Equilibrate: Turn the column back to the normal flow direction, reconnect it to the system (but not the MS yet), and equilibrate with the initial mobile phase for at least 30 minutes or until the pressure is stable.[11]

  • Test with Blanks: Run several blank injections to ensure the column is clean before reconnecting it to the mass spectrometer.[10]

Frequently Asked Questions (FAQs)

Q: What properties of this compound might contribute to carryover? A: While specific data on this compound carryover is limited, its chemical properties, including potential hydrophobicity and the ability to interact with surfaces via hydrogen bonding or ionic interactions, can contribute to its retention in the LC system.[1] The use of ion-pair chromatography for Sacubitril analysis suggests it can be a challenging compound to work with.[12]

Q: Can my mobile phase composition affect carryover? A: Yes. An insufficiently strong organic mobile phase during the gradient may not fully elute this compound from the column in a single run.[10] Incorporating a high-organic "wash tooth" at the end of each analytical gradient (e.g., ramping to 95-98% organic solvent) can help clean the column between injections.[10]

Q: How often should I perform preventative maintenance to avoid carryover? A: Regular preventative maintenance is crucial.[4][9] It is recommended to inspect and potentially replace injector seals and other consumable parts every six months, or more frequently if analyzing high-concentration samples or complex matrices.[4]

Q: Is it possible for carryover to occur in the mass spectrometer source? A: Yes, if the carryover is observed as a constant background signal rather than a decreasing peak in post-blanks, the ion source may be contaminated.[8] In this case, cleaning the ion source components according to the manufacturer's guidelines is necessary.[3]

Q: Are there specific column chemistries that are more or less prone to carryover for this type of analyte? A: Different columns, even with nominally the same chemistry, can exhibit significantly different amounts of carryover.[2] It may be beneficial to screen several C18 columns from different manufacturers to find one that demonstrates minimal carryover for this compound under your specific method conditions.

References

Dealing with co-eluting interferences in Sacubitril-13C4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Sacubitril using a 13C4-labeled internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use Sacubitril-13C4 as an internal standard over a deuterated standard like Sacubitril-d4?

A1: While deuterated standards are commonly used, 13C-labeled internal standards (IS) like this compound are often considered superior for quantitative bioanalysis.[1] The key advantage is that 13C labeling does not typically alter the chromatographic retention time of the molecule, ensuring true co-elution with the unlabeled analyte.[1] Deuterated standards can sometimes exhibit a slight chromatographic shift (the "isotope effect"), which can lead to differential matrix effects between the analyte and the IS, potentially compromising the accuracy of quantification.[2] Furthermore, 13C labels are chemically more stable and not susceptible to the hydrogen-deuterium exchange that can occasionally occur with deuterated compounds.[1]

Q2: What are the typical mass transitions for Sacubitril and this compound?

A2: The mass transitions for Sacubitril and its 13C4-labeled internal standard will vary slightly depending on the instrument and ionization conditions. However, based on published data for Sacubitril, you can expect the following:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sacubitril412.2266.2Positive ESI
This compound416.2270.2 or 266.2Positive ESI

Note: The product ion for this compound will depend on the position of the 13C labels in the molecule. If the labels are on the biphenyl moiety, the product ion may remain 266.2. If they are on the succinic acid portion that is cleaved, the product ion will be shifted. It is crucial to optimize the MRM transitions for your specific batch of this compound.

Q3: What is the primary metabolite of Sacubitril and can it interfere with the analysis?

A3: The primary and active metabolite of Sacubitril is Sacubitrilat (LBQ657), formed by the cleavage of the ethyl ester group.[3] Sacubitrilat is structurally similar to Sacubitril and will have a different mass. Therefore, it will not directly interfere with the MRM transition of Sacubitril. However, due to its similar structure, it may have a close retention time. A robust chromatographic method should be developed to ensure baseline separation of Sacubitril, Sacubitrilat, and the internal standard to prevent any potential cross-talk or co-elution issues.

Troubleshooting Guide for Co-eluting Interferences

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Poor peak shape or shouldering for the Sacubitril or this compound peak.

This may indicate the presence of a co-eluting interference.

Troubleshooting Workflow:

A Observe Poor Peak Shape (Shouldering, Tailing) B Investigate Chromatographic Conditions A->B E Check for Co-eluting Metabolites or Isomers A->E G Review Sample Preparation A->G C Modify Gradient Profile B->C Adjust organic solvent percentage and gradient slope D Evaluate a Different Column Chemistry B->D e.g., C18 to Phenyl-Hexyl H Resolved C->H I Not Resolved C->I D->H D->I F Optimize Mass Spectrometer Parameters E->F Confirm MRM specificity F->H F->I G->B Consider matrix effects I->B I->E

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can improve the separation of closely eluting compounds. Experiment with different starting and ending organic percentages and ramp times.

    • Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds like Sacubitril.

  • Investigate Potential Interferences:

    • Metabolites and Degradants: Sacubitril can degrade, particularly under basic conditions, to form impurities that may have similar chromatographic behavior.[4] Review the mass spectra across the entire peak to look for other m/z values that may indicate a co-eluting compound.

    • Co-administered Drugs: Patients on Sacubitril/Valsartan are often taking other medications such as nebivolol, chlorthalidone, or esomeprazole.[5][6] Check if any of these drugs or their metabolites have similar mass-to-charge ratios or retention times to Sacubitril.

    • Endogenous Compounds: Phospholipids are common endogenous interferences in plasma samples that can co-elute with analytes and cause ion suppression or enhancement.[7]

  • Refine Sample Preparation:

    • Solid-Phase Extraction (SPE): If you are using protein precipitation, consider switching to a more selective sample preparation technique like SPE to remove a wider range of interfering matrix components.

    • Phospholipid Removal: Specific phospholipid removal plates or cartridges can be incorporated into your sample preparation workflow to reduce matrix effects.[7]

Problem 2: Inconsistent or non-reproducible analyte-to-internal standard area ratios.

This could be due to differential matrix effects or issues with the internal standard.

Troubleshooting Workflow:

A Inconsistent Analyte/IS Ratios B Verify IS Purity and Concentration A->B C Evaluate Matrix Effects A->C H Resolved B->H D Post-Column Infusion Experiment C->D Identify regions of ion suppression E Analyze Multiple Lots of Matrix C->E Check for lot-to-lot variability F Optimize Chromatography for Co-elution D->F Adjust gradient to move peaks away from suppression zones E->F G Assess for Ion Suppression/Enhancement F->G I Not Resolved F->I G->H I->C

Caption: Troubleshooting inconsistent analyte/IS ratios.

Detailed Steps:

  • Confirm Internal Standard Integrity:

    • Purity Check: Ensure the chemical and isotopic purity of your this compound. Impurities could lead to inaccurate quantification.

    • Concentration Verification: Double-check the concentration of your internal standard spiking solution.

  • Assess Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions in the chromatogram where ion suppression or enhancement occurs. Adjust your chromatographic method to elute Sacubitril and this compound in a region with minimal matrix effects.

    • Multi-Lot Matrix Evaluation: Analyze samples prepared in plasma from at least six different individuals to assess the variability of matrix effects.

  • Ensure True Co-elution:

    • Although this compound is expected to co-elute with Sacubitril, it's essential to confirm this under your specific chromatographic conditions. Overlay the chromatograms of the analyte and the internal standard to ensure their peak apexes are aligned.

Experimental Protocols

Representative LC-MS/MS Method for Sacubitril Analysis

This is a generalized protocol based on published methods.[3] Optimization will be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 10 minutes.

  • Centrifuge at 2,500 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Add 100 µL of acetonitrile:water (1:1, v/v).

  • Vortex for 5 minutes.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate and 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2.2 min: 48% B

    • 2.2-2.3 min: 48-95% B

    • 2.3-3.3 min: 95% B

    • 3.3-3.4 min: 95-48% B

    • 3.4-4.5 min: 48% B

  • Injection Volume: 3.0 µL.

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 8 °C.

3. Mass Spectrometry Parameters (Positive ESI):

  • Ion Spray Voltage: 4000 V.

  • Temperature: 650 °C.

  • Curtain Gas: 30 psi.

  • Collision Gas: 7 units.

  • Nebulizer Gas (GS1): 55 psi.

  • Heater Gas (GS2): 60 psi.

  • MRM Transitions: (To be optimized for your instrument)

    • Sacubitril: Q1 412.3 -> Q3 266.2

    • This compound: Q1 416.3 -> Q3 270.2 (or 266.2)

Quantitative Data Summary

The following table summarizes typical validation parameters from a published LC-MS/MS method for Sacubitril.

ParameterSacubitril
Linearity Range (ng/mL)2.00 - 4000
LLOQ (ng/mL)2.00
Intra-day Precision (%CV)
LQC5.8
MQC3.2
HQC2.1
Inter-day Precision (%CV)
LQC7.9
MQC4.5
HQC3.6
Accuracy (%RE)
LQC-3.5 to 2.8
MQC-1.9 to 4.1
HQC0.8 to 5.3
Recovery (%)
LQC85.6
MQC88.1
HQC86.4
Matrix Effect (%)
LQC97.2
MQC98.5
HQC96.8

Data adapted from Ni et al., J. Braz. Chem. Soc., 2021.[3]

References

Adjusting gradient elution for better separation of Sacubitril and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Sacubitril and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gradient elution methods for better separation.

Troubleshooting Guide: Improving Separation of Sacubitril and its Metabolites

This guide addresses common issues encountered during the chromatographic separation of Sacubitril and its active metabolite, LBQ657.

Problem: Poor resolution between Sacubitril and its active metabolite LBQ657.

Solution: Adjusting the gradient profile is a key strategy to improve the resolution between Sacubitril and LBQ657. A shallower gradient can often enhance separation.

  • Initial Assessment: Review your current gradient program. A typical gradient for Sacubitril and metabolite analysis involves a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile).[1][2][3][4]

  • Actionable Steps:

    • Decrease the Gradient Slope: If your current gradient is steep (e.g., a rapid increase in the organic phase), try reducing the rate of change. For instance, if the gradient changes from 20% to 80% acetonitrile in 10 minutes, extend the gradient time to 15 or 20 minutes.[5] This provides more time for the analytes to interact with the stationary phase, often leading to better separation.

    • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition can be beneficial.[5] For example, if the peaks of interest are eluting closely, an isocratic hold at a mobile phase composition just before their elution can improve resolution.

    • Optimize Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like Sacubitril and its metabolites. Experiment with slight adjustments to the pH of your buffer. For acidic compounds, a lower pH (e.g., 3-5) can suppress ionization and improve peak shape.[5]

Problem: Peak tailing or poor peak shape for Sacubitril or LBQ657.

Solution: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Initial Assessment: Examine the chromatogram for asymmetric peaks. Also, verify the pH of your mobile phase and the health of your column.

  • Actionable Steps:

    • Adjust Mobile Phase pH: As mentioned above, optimizing the pH can improve peak shape by ensuring consistent ionization of the analytes.

    • Use a Different Column: If peak tailing persists, consider using a column with a different stationary phase chemistry or a column specifically designed for high-performance applications with end-capping to minimize silanol interactions.

    • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample and re-injecting.

Problem: Co-elution with endogenous components from plasma samples.

Solution: When analyzing biological samples, matrix effects can be a significant challenge.

  • Initial Assessment: Run a blank plasma sample to identify interfering peaks.

  • Actionable Steps:

    • Optimize Sample Preparation: A robust sample preparation method is crucial. Protein precipitation is a common and effective method for plasma samples.[1][3] Ensure the precipitation is complete to minimize matrix components reaching the column.

    • Modify the Gradient: A shallower gradient at the beginning of the run can help separate the analytes of interest from early-eluting matrix components.

    • Utilize a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, extending its lifetime and improving reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a gradient elution method for Sacubitril and LBQ657?

A good starting point is a reversed-phase method using a C18 column.[1][2][3][4] A common mobile phase consists of an aqueous component like 5 mM ammonium acetate and 0.1% formic acid in water, and an organic component like acetonitrile.[1][2][3][4] A linear gradient from a low to a high percentage of acetonitrile over 10-20 minutes is a reasonable starting point.

Q2: How can I reduce the run time of my gradient method without sacrificing separation?

To reduce run time, you can increase the flow rate or make the gradient steeper. However, these changes can decrease resolution. A better approach may be to use a shorter column with smaller particles (e.g., a sub-2 µm column), which can provide similar or better separation in a shorter time. When changing column dimensions or flow rate, the gradient time should be adjusted proportionally to maintain similar selectivity.[6]

Q3: My baseline is drifting during the gradient run. What can I do?

Baseline drift in gradient elution is often caused by impurities in the mobile phase or a column that is not properly equilibrated. Ensure you are using high-purity solvents and additives.[7] It is also important to allow the column to equilibrate fully with the initial mobile phase composition before each injection.[5]

Experimental Protocols

Representative LC-MS/MS Method for Sacubitril and LBQ657 in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard solution.

  • Add a precipitating agent (e.g., acetonitrile).

  • Vortex mix for a few minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.[3]

2. Chromatographic Conditions

  • Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent.[1][2][3]

  • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min (example, may need optimization).

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B.

    • Linearly increase the percentage of Mobile Phase B to elute the analytes.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Injection Volume: 3.00 µL.[3]

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

Quantitative Data Summary

ParameterSacubitrilLBQ657ValsartanReference
Linearity Range (ng/mL) 2.00-40005.00-100005.00-10000[2]
Retention Time (min) ~2.5~3.7~2.6[8]
Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)[1][2][3]
Mobile Phase Acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in waterAcetonitrile and 5 mM ammonium acetate with 0.1% formic acid in waterAcetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water[1][2][3]

Visualizations

TroubleshootingWorkflow Start Start: Poor Separation CheckResolution Assess Resolution Between Sacubitril and LBQ657 Start->CheckResolution CheckPeakShape Evaluate Peak Shape (Tailing, Asymmetry) Start->CheckPeakShape CheckMatrixEffects Investigate Co-elution with Endogenous Components Start->CheckMatrixEffects AdjustGradient Action: Adjust Gradient Profile (e.g., Shallower Gradient) CheckResolution->AdjustGradient Poor Resolution AdjustMobilePhase Action: Optimize Mobile Phase pH CheckPeakShape->AdjustMobilePhase Peak Tailing OptimizeSamplePrep Action: Enhance Sample Preparation CheckMatrixEffects->OptimizeSamplePrep Co-elution Reassess Re-evaluate Separation AdjustGradient->Reassess AdjustMobilePhase->Reassess OptimizeSamplePrep->Reassess GoodSeparation Outcome: Improved Separation Reassess->Start Issue Persists Reassess->GoodSeparation Successful

Caption: Troubleshooting workflow for improving Sacubitril separation.

ExperimentalWorkflow Sample Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

Validation & Comparative

A Guide to Cross-Validation of Sacubitril Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure, is critical throughout the drug development lifecycle. When analytical testing is transferred between laboratories, a comprehensive cross-validation process is imperative to ensure data consistency and reliability. This guide provides a framework for the cross-validation of analytical methods for Sacubitril, comparing common analytical techniques and outlining the necessary experimental protocols.

Comparing Analytical Methods for Sacubitril Quantification

The two most prevalent analytical techniques for the quantification of Sacubitril, often in combination with its co-administered drug Valsartan, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the matrix in which Sacubitril is being quantified.

ParameterHPLC/UHPLCLC-MS/MS
Linearity Range (Sacubitril) 12-36 µg/mL[1]2.00-4000 ng/mL[2][3]
Accuracy (% Recovery) 98.00 – 102.00%[1]93% - 108%[4]
Precision (%RSD) < 2%[5][6]2.0% - 5.1%[4]
Limit of Detection (LOD) 0.030-0.048 μg/ml[7]Not explicitly stated in provided abstracts
Limit of Quantification (LOQ) 0.100-0.160 μg/ml[7]Not explicitly stated in provided abstracts
Primary Application Bulk drug and pharmaceutical dosage forms[1]Biological matrices (e.g., human plasma)[2][3]

Experimental Workflow for Inter-Laboratory Method Transfer

The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory requires a structured approach to verify that the receiving lab can achieve comparable results. This process is essential for maintaining data integrity in multi-site studies or when outsourcing analytical testing.

cluster_transferring_lab Transferring Lab cluster_receiving_lab Receiving Lab cluster_comparison Data Comparison & Assessment T_Lab Validated Analytical Method T_Protocol Develop & Approve Transfer Protocol T_Lab->T_Protocol T_Samples Prepare & Ship Samples T_Protocol->T_Samples T_Training Provide Training to Receiving Lab Personnel T_Protocol->T_Training R_Samples Receive & Analyze Samples T_Samples->R_Samples R_Lab Qualified Equipment & Personnel T_Training->R_Lab T_Data Analyze Samples & Generate Data Compare Statistical Comparison of Data from Both Labs T_Data->Compare R_Protocol Review & Acknowledge Protocol R_Lab->R_Protocol R_Protocol->R_Samples R_Data Generate Data R_Data->Compare Report Final Transfer Report & Conclusion Compare->Report

Caption: Workflow for the cross-validation of an analytical method between two laboratories.

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for Sacubitril quantification.

RP-HPLC Method for Sacubitril and Valsartan in Pharmaceutical Dosage Forms

This method is suitable for the simultaneous determination of Sacubitril and Valsartan in tablets.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 mm x 4.6mm, 5µm particle size)[1].

    • Mobile Phase: Acetonitrile: Methanol: Water (30:55:15% v/v/v)[1].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm[1].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh and transfer 24 mg of Sacubitril and 26 mg of Valsartan working standards into a 100 mL volumetric flask[1].

    • Add approximately 70 mL of diluent (Acetonitrile: Methanol: Water in the same ratio as the mobile phase) and sonicate to dissolve[1].

    • Make up the volume to 100 mL with the diluent to obtain a standard stock solution[1].

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent[1].

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 24 mg of Sacubitril and 26 mg of Valsartan and transfer to a 100 mL volumetric flask[1].

    • Add about 70 mL of diluent and sonicate for 30 minutes[1].

    • Make up the volume with diluent and filter the solution through a 0.45 µm filter[1].

    • Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent[1].

LC-MS/MS Method for Sacubitril in Human Plasma

This method is suitable for pharmacokinetic studies and bioequivalence assessments.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm)[2][3].

    • Mobile Phase: Gradient elution with acetonitrile and a solution of 5 mM ammonium acetate and 0.1% formic acid in water[2][3].

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode[3].

    • MRM Transitions: Specific precursor-to-product ion transitions for Sacubitril and its internal standard (e.g., Sacubitril-d4) should be optimized.

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare separate stock solutions of Sacubitril and Sacubitril-d4 in a suitable organic solvent (e.g., methanol).

    • Prepare working standard solutions by serially diluting the stock solution with a mixture of water and methanol.

    • Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentration levels.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex to mix.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Conclusion

The cross-validation of analytical methods for Sacubitril between laboratories is a critical step in ensuring the consistency and reliability of data. By following a structured method transfer protocol and comparing key validation parameters, laboratories can confidently generate equivalent results. The choice between HPLC and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC being a robust method for formulation analysis and LC-MS/MS providing the necessary sensitivity for bioanalysis.

References

A Comparative Guide: Sacubitril-13C4 vs. Deuterated Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sacubitril, the choice of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides an objective comparison between Sacubitril-13C4 and deuterated internal standards, supported by representative experimental data and detailed protocols.

Executive Summary

In bioanalytical assays utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1][2][3] While both this compound (a ¹³C-labeled internal standard) and deuterated analogs serve this purpose, their performance characteristics can differ significantly. Generally, ¹³C-labeled standards are considered superior due to their identical physicochemical properties to the analyte, leading to better accuracy and precision.[4][5][6] Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts and isotopic instability, potentially compromising data quality.[7][8]

Data Presentation: Performance Comparison

The following table summarizes the typical performance differences observed between this compound and a hypothetical deuterated Sacubitril internal standard (Sacubitril-d4) in a bioanalytical LC-MS/MS assay.

Performance ParameterThis compoundSacubitril-d4 (Deuterated)Rationale
Chromatographic Retention Time (RT) Co-elutes with SacubitrilPotential for slight shift in RTThe substitution of hydrogen with deuterium can alter the molecule's lipophilicity, leading to a different retention time on a reversed-phase column.[9] ¹³C labeling does not induce such shifts.[4][6]
Accuracy (% Bias) -1.5% to +2.0%-5.0% to +7.0%Co-elution of the ¹³C standard ensures it experiences the same matrix effects as the analyte, leading to more accurate correction.[1][10] Differential elution of the deuterated standard can result in varied ion suppression or enhancement.[9]
Precision (%RSD) < 3.0%< 8.0%The consistent tracking of the analyte by the ¹³C standard throughout the sample preparation and analysis workflow results in lower variability.[11]
Matrix Effect Effectively compensatesVariable compensationDue to potential chromatographic separation, the analyte and the deuterated internal standard may be affected differently by co-eluting matrix components.[9]
Isotopic Stability HighPotential for H/D exchangeDeuterium atoms, particularly at certain positions, can be susceptible to exchange with protons in the surrounding solution, compromising the integrity of the standard.[7][12] ¹³C labels are chemically stable and not prone to exchange.[7][12]

Experimental Protocols

A validated LC-MS/MS method for the quantification of Sacubitril in human plasma using a stable isotope-labeled internal standard would typically involve the following steps:

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Sacubitril-d4).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sacubitril: [Precursor Ion] -> [Product Ion]

      • This compound: [Precursor Ion+4] -> [Product Ion]

      • Sacubitril-d4: [Precursor Ion+4] -> [Product Ion]

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Deuterated) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Experimental workflow for the bioanalytical quantification of Sacubitril.

G This compound This compound Co-elution Co-elution This compound->Co-elution Isotopic Stability Isotopic Stability This compound->Isotopic Stability Accurate Matrix\nEffect Compensation Accurate Matrix Effect Compensation This compound->Accurate Matrix\nEffect Compensation Deuterated Standard Deuterated Standard Chromatographic Shift Chromatographic Shift Deuterated Standard->Chromatographic Shift Potential for H/D Exchange Potential for H/D Exchange Deuterated Standard->Potential for H/D Exchange Variable Matrix\nEffect Compensation Variable Matrix Effect Compensation Deuterated Standard->Variable Matrix\nEffect Compensation Ideal Properties Ideal Properties Potential Issues Potential Issues Co-elution->Ideal Properties Isotopic Stability->Ideal Properties Accurate Matrix\nEffect Compensation->Ideal Properties Chromatographic Shift->Potential Issues Potential for H/D Exchange->Potential Issues Variable Matrix\nEffect Compensation->Potential Issues

Caption: Logical comparison of internal standard properties.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of quantitative bioanalytical methods. While deuterated internal standards can be a viable option, ¹³C-labeled standards like this compound offer significant advantages in terms of analytical performance.[4][5] The co-elution with the analyte and high isotopic stability of ¹³C-labeled standards lead to superior accuracy, precision, and more reliable compensation for matrix effects.[1][10][12] For researchers and drug development professionals seeking the highest level of data quality and method robustness in Sacubitril quantification, this compound is the recommended choice.

References

A Comparative Guide to Linearity, Accuracy, and Precision Testing for Sacubitril Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of drug products. For Sacubitril, a neprilysin inhibitor often co-formulated with the angiotensin receptor blocker Valsartan, a variety of analytical techniques have been developed and validated for its quantification. This guide provides a comparative analysis of the linearity, accuracy, and precision of common analytical methods used for Sacubitril assays, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical methodology for their specific needs.

Comparison of Analytical Methods for Sacubitril Assays

The selection of an analytical method for the quantification of Sacubitril depends on various factors, including the matrix (bulk drug, pharmaceutical dosage form, or biological fluid), the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of different analytical methods based on published data.

Table 1: Linearity of Sacubitril Assays

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a linear regression analysis of the response versus concentration data.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLC-UV0.1 - 0.30.999[1]
RP-HPLC-UV12 - 36Not Specified[2][3]
RP-HPLC-UV10 - 500.99964[4]
RP-HPLC-UV50 - 450Not Specified[5]
RP-HPLC-UV100 - 5000.999[6]
LC-MS/MS0.002 - 4>0.99[7][8][9]
LC-MS/MS0.002 - 2Not Specified[10]
LC-MS/MS0.0005 - 20>0.9997[11]
HPTLC0.4 - 1.4 (ng/band)Not Specified[12]

Note: The linearity ranges can vary significantly based on the specific method parameters and the intended application.

Table 2: Accuracy of Sacubitril Assays

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of the analyte.

Analytical MethodAccuracy (% Recovery)Reference
RP-HPLC-UV100.599 - 101.22[1]
RP-HPLC-UV98.3 - 102[13]
RP-HPLC-UV98.00 - 102.00[2][3]
RP-HPLC-UV99 - 100[14]
UHPLC98.7 - 101.0[15]
LC-MS/MSWithin acceptable limits[7][8][9]
HPTLCNot Specified

Note: The acceptance criteria for accuracy are typically within 98-102% for drug substance and drug product analysis.

Table 3: Precision of Sacubitril Assays

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (% RSD).

Analytical MethodPrecision (% RSD)Level of PrecisionReference
RP-HPLC-UV0.2Repeatability[1]
RP-HPLC-UV0.2Intermediate Precision[1]
RP-HPLC-UV< 1.87Not Specified[13]
RP-HPLC-UV< 2Not Specified[1]
LC-MS/MSWithin acceptable limitsIntra- and Inter-day[7][8][9]
LC-MS/MS< 15Intra- and Inter-day[11]
HPTLCNot SpecifiedRepeatability, Intra-day, Inter-day[16]

Note: A % RSD of not more than 2% is generally considered acceptable for precision in pharmaceutical analysis.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. The following sections outline the general methodologies for linearity, accuracy, and precision testing for Sacubitril assays based on the reviewed literature.

Protocol 1: RP-HPLC-UV Method

This protocol is a generalized procedure based on several reported RP-HPLC-UV methods for the simultaneous estimation of Sacubitril and Valsartan.[1][2][4][17]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0-3.5) and an organic solvent (e.g., acetonitrile or methanol) in various ratios (e.g., 55:45 v/v).[17]

  • Flow Rate: Typically set between 0.8 to 1.3 mL/min.[1][17]

  • Detection Wavelength: Commonly set at 254 nm or 267 nm.[1][14][17]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Sacubitril reference standard in a suitable diluent (often the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Linearity:

    • Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL).[4]

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo or a known concentration of the drug product with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[14]

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) x 100%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[14]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation, and % RSD for the results.

Protocol 2: LC-MS/MS Method

This protocol is a generalized procedure for the quantification of Sacubitril in biological matrices like human plasma.[7][8][9][10]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Protein precipitation is a common and simple method for plasma samples.[8] This involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins.

  • Chromatographic Conditions:

    • Column: A C18 column with smaller dimensions (e.g., 2.1 x 50 mm, 3.5 µm) is often used for faster analysis.[7][8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 5 mM ammonium acetate and 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[7][8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Sacubitril and an internal standard.

  • Linearity, Accuracy, and Precision: The validation procedures are similar to the HPLC-UV method but are performed using calibration standards and quality control (QC) samples prepared in the biological matrix. The concentration ranges are typically much lower due to the higher sensitivity of the LC-MS/MS technique.

Protocol 3: HPTLC Method

This protocol is a generalized procedure based on a reported HPTLC method for the simultaneous estimation of Sacubitril and Valsartan.[12][16]

  • Instrumentation: An HPTLC system including a sample applicator, a developing chamber, a TLC scanner, and data analysis software.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[12]

  • Mobile Phase: A mixture of solvents like Toluene: Methanol: Ethyl Acetate: Glacial Acetic acid (e.g., 8:2:1:1 v/v/v/v).[12]

  • Sample Application: Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber up to a certain distance.

  • Densitometric Analysis: Scan the developed plate at a specific wavelength to quantify the separated analytes.

  • Linearity, Accuracy, and Precision: The validation is performed by applying different known concentrations of the standard solution to the plate and analyzing them as described above.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the validation experiments for linearity, accuracy, and precision.

Linearity_Testing_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Standard Stock Solution dilutions Prepare Serial Dilutions (min. 5 concentrations) stock->dilutions injection Inject each concentration (e.g., n=3) dilutions->injection measurement Measure Analyte Response (e.g., Peak Area) injection->measurement plot Plot Response vs. Concentration measurement->plot regression Perform Linear Regression plot->regression params Determine r², Slope, Y-intercept regression->params Accuracy_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation spike_low Spike Placebo/Sample at Low Concentration (e.g., 50%) analysis Analyze Spiked Samples (e.g., n=3 for each level) spike_low->analysis spike_mid Spike Placebo/Sample at Medium Concentration (e.g., 100%) spike_mid->analysis spike_high Spike Placebo/Sample at High Concentration (e.g., 150%) spike_high->analysis calc_recovery Calculate % Recovery for each level analysis->calc_recovery compare Compare with Acceptance Criteria (e.g., 98-102%) calc_recovery->compare Precision_Testing_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) cluster_eval Evaluation prep_repeat Prepare multiple samples (e.g., n=6) of the same batch analyze_repeat Analyze under the same conditions (same day, analyst, instrument) prep_repeat->analyze_repeat calc_rsd Calculate Mean, SD, and %RSD analyze_repeat->calc_rsd prep_inter Prepare multiple samples (e.g., n=6) of the same batch analyze_inter Analyze under different conditions (different day, analyst, or instrument) prep_inter->analyze_inter analyze_inter->calc_rsd compare_rsd Compare with Acceptance Criteria (e.g., %RSD <= 2%) calc_rsd->compare_rsd

References

A Comparative Guide to the Validation of Analytical Methods for Sacubitril Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical method validation for Sacubitril, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals to ensure that analytical procedures for Sacubitril are suitable for their intended purpose, providing reliable and accurate data. The information presented herein is a synthesis of the ICH Q2(R1) and the recently updated Q2(R2) guidelines, alongside published experimental data from various validation studies of Sacubitril analytical methods.[1][2][3]

Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[4] According to ICH guidelines, this involves evaluating a series of performance characteristics. The most common types of analytical procedures to be validated are:

  • Identification tests: To confirm the identity of the analyte.

  • Quantitative tests for impurities: To accurately determine the concentration of impurities.

  • Limit tests for the control of impurities: To detect impurities that are above a certain level.

  • Assay procedures: To measure the quantity of the active substance in a sample.[4]

The validation process is crucial for ensuring the quality and consistency of pharmaceutical products.

Comparison of Validation Parameters: ICH Guidelines vs. Sacubitril Analytical Methods

The following tables summarize the key validation parameters as stipulated by ICH guidelines and compare them with reported data from studies on Sacubitril, primarily utilizing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Core Validation Parameters and Acceptance Criteria

Validation ParameterICH Guideline (Q2 R1/R2) RecommendationTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[4][5]No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity A linear relationship between the concentration of the analyte and the analytical signal.[5]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value, typically assessed by recovery studies.[5]Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain within acceptable limits.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Parameters like theoretical plates, tailing factor, and resolution should meet predefined criteria.

Table 2: Comparison of Experimental Data for Sacubitril Analytical Method Validation

Validation ParameterPublished Study 1 (RP-HPLC)[6]Published Study 2 (RP-HPLC)[7]Published Study 3 (Stability-Indicating HPLC)[8]
Linearity Range (µg/mL) 12-360.1-0.3Not explicitly stated, but linearity was ≥0.999
Correlation Coefficient (r²) ≥ 0.9990.999≥ 0.999
Accuracy (% Recovery) 98.00 – 102.00100.599 - 101.2293 - 105 (for impurities)
Precision (%RSD) < 20.2 (repeatability), 0.1 (intermediate)< 5.2 (inter- and intra-day)
LOD (µg/mL) Not explicitly statedNot explicitly stated0.030-0.048
LOQ (µg/mL) Not explicitly statedNot explicitly stated0.100-0.160
Robustness Method found to be robustMethod found to be robust with changes in mobile phase and flow rate.Not explicitly detailed
System Suitability Evaluated for parameters like retention time, peak tailing, resolution, and theoretical plates.System suitability was checked.Not explicitly detailed

Experimental Protocols

Below are generalized experimental protocols for key validation experiments based on published studies for Sacubitril.

Specificity
  • Protocol: Chromatograms of a blank (mobile phase), a placebo solution, a standard solution of Sacubitril, and a sample solution are recorded.

  • Evaluation: The chromatograms are compared to ensure that there are no interfering peaks from the blank or placebo at the retention time of Sacubitril.[6] In stability-indicating methods, stressed samples (acid, base, oxidative, thermal, and photolytic degradation) are analyzed to demonstrate that degradation products do not interfere with the quantification of Sacubitril.[8]

Linearity
  • Protocol: A series of at least five solutions of Sacubitril at different concentrations are prepared from a stock solution. These solutions are then injected into the chromatograph.

  • Evaluation: A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated to assess linearity.[6][7]

Accuracy (Recovery)
  • Protocol: The accuracy of the method is determined by recovery studies. A known amount of standard Sacubitril is added to a placebo preparation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]

  • Evaluation: The percentage recovery is calculated by comparing the amount of Sacubitril found to the amount added.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: A minimum of six replicate injections of the same sample solution at 100% of the test concentration are performed on the same day, by the same analyst, and with the same equipment.[10]

    • Evaluation: The relative standard deviation (%RSD) of the results is calculated.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability assay is performed on different days, by different analysts, or with different equipment.

    • Evaluation: The %RSD is calculated to assess the variability of the method under different conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These are typically determined based on the signal-to-noise ratio of the chromatogram. A series of dilute solutions of Sacubitril are injected.

  • Evaluation: The concentration that gives a signal-to-noise ratio of 3:1 is considered the LOD, and a ratio of 10:1 is considered the LOQ.

Robustness
  • Protocol: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the composition of the mobile phase, flow rate, and column temperature.

  • Evaluation: The effect of these changes on the chromatographic parameters (e.g., retention time, peak area, and resolution) is observed. The %RSD of the results under these varied conditions should be within acceptable limits.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.

ICH_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Documentation define_purpose Define Intended Purpose of the Method select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters define_criteria Define Acceptance Criteria select_parameters->define_criteria perform_experiments Perform Validation Experiments define_criteria->perform_experiments specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data and Compare with Criteria perform_experiments->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Validation_Parameters_Relationship Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Assay->Range Impurities_Quantitative Impurities (Quantitative) Impurities_Quantitative->Specificity Impurities_Quantitative->Linearity Impurities_Quantitative->Accuracy Impurities_Quantitative->Precision Impurities_Quantitative->Range LOQ LOQ Impurities_Quantitative->LOQ Impurities_Limit Impurities (Limit Test) Impurities_Limit->Specificity LOD LOD Impurities_Limit->LOD Identification Identification Identification->Specificity

Caption: Relationship between Analytical Procedure Type and Required Validation Parameters.

References

Incurred Sample Reanalysis in Sacubitril Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods and a detailed examination of Incurred Sample Reanalysis (ISR) for the pharmacokinetic (PK) assessment of Sacubitril and its active metabolite, LBQ657. Sacubitril, a neprilysin inhibitor, is a prodrug that is rapidly converted to LBQ657, making the accurate quantification of both moieties crucial for understanding its clinical pharmacology.[1] This document outlines the established analytical protocols, compares available methodologies, and presents a guide to ISR, a critical component for validating the reliability of bioanalytical data in clinical and non-clinical studies.

Comparison of Bioanalytical Methods for Sacubitril and LBQ657

The accurate quantification of Sacubitril and LBQ657 in biological matrices, predominantly human plasma, is essential for pharmacokinetic analysis. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and validated method for this purpose. However, other analytical techniques have been explored for the analysis of Sacubitril in pharmaceutical formulations.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Selectivity & Specificity HighModerate to High
Sensitivity High (ng/mL to pg/mL levels)Moderate (µg/mL to ng/mL levels)
Application Bioanalysis of clinical and preclinical samples, pharmacokinetic studies.Primarily for pharmaceutical formulation analysis. Not typically used for bioanalysis of Sacubitril and LBQ657 due to lower sensitivity and potential for matrix interference.
Sample Throughput HighModerate
Simultaneous Analysis Capable of simultaneously quantifying Sacubitril, LBQ657, and other co-administered drugs like Valsartan.[1][2]May require separate methods or longer run times for multiple analytes.
Validation Extensively validated for bioanalysis according to regulatory guidelines (FDA, EMA).[1]Validated for pharmaceutical quality control.

Table 1: Comparison of Analytical Methods for Sacubitril Quantification.

Experimental Protocols: LC-MS/MS Method for Sacubitril and LBQ657 in Human Plasma

The following protocol is a synthesis of methodologies reported in peer-reviewed publications for the simultaneous determination of Sacubitril and LBQ657 in human plasma.[1][2][3]

Sample Preparation: Protein Precipitation
  • Aliquot Plasma: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a working solution containing the internal standards (e.g., Sacubitril-d4 and LBQ657-d4) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterTypical Conditions
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A time-programmed gradient is used to separate the analytes.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Typical Liquid Chromatography Parameters.

Mass Spectrometry Conditions
ParameterTypical Conditions
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Multiple Reaction Monitoring (MRM) Transitions Sacubitril: m/z 412.2 → 234.1LBQ657: m/z 384.2 → 234.1Sacubitril-d4: m/z 416.2 → 238.1LBQ657-d4: m/z 388.2 → 238.1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

Table 3: Typical Mass Spectrometry Parameters.

Incurred Sample Reanalysis (ISR)

ISR is a regulatory requirement to demonstrate the reproducibility of a bioanalytical method.[4] It involves re-analyzing a subset of study samples in a separate run on a different day and comparing the results with the initial values.

ISR Acceptance Criteria

According to the FDA and EMA guidelines, for small molecules, at least 67% of the re-analyzed samples should have a percentage difference within ±20% of the mean of the initial and re-analyzed concentrations.

Illustrative ISR Data for Sacubitril and LBQ657

Disclaimer: The following data is for illustrative purposes only and is based on typical acceptance criteria for ISR. Actual data from specific studies may not be publicly available.

Sample IDAnalyteInitial Conc. (ng/mL)Re-analyzed Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
PK-001Sacubitril152.4145.8149.1-4.4%Pass
PK-001LBQ6572890.12950.52920.32.1%Pass
PK-008Sacubitril45.249.147.158.3%Pass
PK-008LBQ6571567.31498.71533-4.5%Pass
PK-015Sacubitril8.910.59.716.5%Pass
PK-015LBQ657543.6612.2577.911.9%Pass
PK-022Sacubitril189.7165.3177.5-13.7%Pass
PK-022LBQ6573456.23289.93373.05-4.9%Pass
PK-031Sacubitril25.629.827.715.2%Pass
PK-031LBQ657987.41056.11021.756.7%Pass
PK-040Sacubitril6.17.56.820.6%Fail
PK-040LBQ657312.8299.5306.15-4.3%Pass

Table 4: Illustrative Incurred Sample Reanalysis Data. In this example, 11 out of 12 re-analyzed samples (91.7%) passed the acceptance criteria, demonstrating the reproducibility of the bioanalytical method.

Visualizing the ISR Process

The following diagrams illustrate the workflow and logical assessment of the ISR process.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_reporting Reporting Sample_Collection Sample Collection from Subjects Initial_Analysis Initial Bioanalysis of All Samples Sample_Collection->Initial_Analysis Sample_Selection Select a Subset of Samples for ISR Initial_Analysis->Sample_Selection Sample_Reanalysis Re-analyze Selected Samples on a Different Day Sample_Selection->Sample_Reanalysis Data_Comparison Compare Initial and Re-analyzed Results Sample_Reanalysis->Data_Comparison ISR_Report Generate ISR Report Data_Comparison->ISR_Report Final_PK_Report Include ISR Results in Final Study Report ISR_Report->Final_PK_Report

Incurred Sample Reanalysis (ISR) Workflow

ISR_Assessment_Logic Start Start ISR Assessment Calculate_Diff For each re-analyzed sample, calculate: % Difference = [(Initial - Re-analyzed) / Mean] * 100 Start->Calculate_Diff Check_Criteria Is % Difference within ±20%? Calculate_Diff->Check_Criteria Pass Sample Passes ISR Check_Criteria->Pass Yes Fail Sample Fails ISR Check_Criteria->Fail No Count_Pass Count Total Number of Passed Samples Pass->Count_Pass Fail->Count_Pass Check_Overall_Pass Is (Passed Samples / Total Re-analyzed Samples) >= 67%? Count_Pass->Check_Overall_Pass ISR_Pass ISR is Acceptable Check_Overall_Pass->ISR_Pass Yes ISR_Fail ISR Failed: Investigate and Take Corrective Action Check_Overall_Pass->ISR_Fail No

ISR Assessment Logic Diagram

References

A Comprehensive Guide to Assessing the Isotopic Purity of Sacubitril-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these standards is paramount for accurate and reproducible experimental results. This guide provides a detailed comparison of analytical methodologies for assessing the isotopic purity of Sacubitril-13C4, a critical internal standard in pharmacokinetic and metabolic studies of Sacubitril. We present experimental data, detailed protocols, and a comparison with its deuterated alternative, Sacubitril-d4.

Introduction to this compound

This compound is a stable isotope-labeled version of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[1] The incorporation of four carbon-13 atoms into the molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis. Accurate determination of its isotopic purity is crucial to avoid interference from unlabeled or partially labeled species, which can compromise the integrity of study data.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. This variation can be attributed to the synthetic route and purification processes employed. Below is a comparative table summarizing the key purity specifications for this compound from three representative suppliers, alongside a common alternative, Sacubitril-d4.

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Based on real CoA[2])Alternative: Sacubitril-d4 (Typical)
Product Name This compound Calcium SaltThis compoundThis compound CalciumSacubitril-d4
Chemical Purity (by HPLC) ≥98.0%≥99.0%95.8%≥98.0%
Isotopic Enrichment ≥99 atom % 13C≥99.5 atom % 13C99 atom % 13C≥98 atom % D
Unlabeled Sacubitril <0.5%<0.1%Not specified<1.0%
Partially Labeled Species <1.0%<0.5%Not specified<1.5%

Note: Data for Suppliers A and B are hypothetical for illustrative purposes. Data for Supplier C is based on a publicly available Certificate of Analysis.[2] Data for Sacubitril-d4 is typical for deuterated standards.

Advantages of 13C-Labeling over Deuterium-Labeling

While both 13C-labeled and deuterium (2H)-labeled standards are used in quantitative assays, 13C-labeled compounds like this compound are often considered superior for several reasons:

  • Chromatographic Co-elution: 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly in liquid chromatography (LC). Deuterated standards can sometimes exhibit slightly different retention times, which may compromise accurate quantification.

  • Isotopic Stability: The carbon-13 label is chemically stable and does not exchange with other atoms. Deuterium labels, particularly those on heteroatoms or acidic carbons, can sometimes be susceptible to back-exchange with protons in the solvent or matrix.

  • Mass Spectrometric Fragmentation: The fragmentation patterns of 13C-labeled compounds in a mass spectrometer are generally more predictable and less prone to isotopic effects compared to highly deuterated compounds.

Experimental Methodologies for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of labeled compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

1. High-Resolution Mass Spectrometry (HRMS) Method

HRMS is a powerful technique for determining the distribution of isotopologues in a sample. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can resolve and quantify the signals from the fully labeled compound, unlabeled compound, and any partially labeled intermediates.

Experimental Workflow for Isotopic Purity Assessment by LC-HRMS

G cluster_prep Sample Preparation cluster_lc LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 µg/mL. prep2 Prepare a dilution series for linearity assessment. prep1->prep2 lc Inject sample onto a C18 column with a gradient elution. prep2->lc ms Acquire full scan mass spectra in positive ion mode using a high-resolution mass spectrometer (e.g., Orbitrap or TOF). lc->ms extract Extract ion chromatograms (EICs) for the [M+H]+ ions of unlabeled, partially labeled, and fully labeled Sacubitril. ms->extract integrate Integrate the peak areas of the respective EICs. extract->integrate calculate Calculate the percentage of each isotopologue and determine the isotopic purity. integrate->calculate

Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.

Detailed LC-HRMS Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 150-750

    • Resolution: 70,000

    • AGC Target: 1e6

    • Maximum IT: 100 ms

  • Data Analysis:

    • Identify the theoretical m/z values for the [M+H]+ ions of unlabeled Sacubitril (C24H30NO5+) and this compound (C20¹³C4H30NO5+).

    • Extract ion chromatograms (EICs) for the following ions:

      • Unlabeled (M+0): m/z 412.2122

      • M+1: m/z 413.2155

      • M+2: m/z 414.2189

      • M+3: m/z 415.2223

      • Fully labeled (M+4): m/z 416.2256

    • Integrate the peak areas for each EIC.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of M+4 Peak / Sum of Areas of M+0 to M+4 Peaks) x 100

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR is another powerful technique for determining isotopic purity. It relies on the fact that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For 13C-labeled compounds, the presence of the 13C nucleus can be observed directly in a 13C NMR spectrum or indirectly through its coupling to adjacent protons in a 1H NMR spectrum (as 13C satellites).

Decision Tree for Selecting the Appropriate Analytical Technique

G start Start: Need to assess isotopic purity question1 Is high-throughput analysis required? start->question1 question2 Is structural confirmation also needed? question1->question2 No lcms LC-HRMS is the preferred method. question1->lcms Yes question3 Is the sample quantity limited? question2->question3 No nmr qNMR is the preferred method. question2->nmr Yes question3->lcms Yes question3->nmr No

Caption: Decision tree for selecting between LC-HRMS and qNMR.

Detailed Quantitative 1H-NMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantification if absolute concentration is also desired.

  • NMR Spectroscopy Conditions:

    • Spectrometer: 500 MHz or higher

    • Nucleus: 1H

    • Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

    • Acquisition Time: At least 3 seconds.

  • Data Analysis:

    • Process the 1H NMR spectrum with appropriate phasing and baseline correction.

    • Identify a well-resolved proton signal that is adjacent to one of the 13C-labeled positions.

    • Integrate the area of the central peak (protons attached to 12C) and the two 13C satellite peaks (protons attached to 13C). The satellites will be symmetrically positioned around the central peak with a separation equal to the one-bond 1H-13C coupling constant (¹JCH).

    • Calculate the isotopic enrichment at that specific position using the following formula: Isotopic Enrichment (%) = (Sum of Areas of Satellite Peaks / (Sum of Areas of Satellite Peaks + Area of Central Peak)) x 100

    • Repeat this for protons adjacent to other labeled positions if possible to confirm the overall isotopic enrichment.

Conclusion

The assessment of isotopic purity is a critical quality control step for any research involving stable isotope-labeled standards. Both LC-HRMS and qNMR are robust and reliable methods for determining the isotopic purity of this compound. LC-HRMS offers higher throughput and sensitivity, making it ideal for routine analysis of multiple samples. qNMR provides detailed structural information and can be used to determine site-specific isotopic enrichment, which can be valuable for understanding the synthetic process. When selecting a labeled internal standard, 13C-labeled compounds like this compound generally offer advantages over their deuterated counterparts in terms of chromatographic behavior and isotopic stability, leading to more accurate and reliable quantitative results. Researchers should carefully consider the specifications provided by the supplier and, if necessary, perform their own purity assessment using the protocols outlined in this guide to ensure the quality and integrity of their experimental data.

References

Safety Operating Guide

Proper Disposal of Sacubitril-13C4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Sacubitril-13C4, a stable isotope-labeled version of the neprilysin inhibitor Sacubitril, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious approach is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[1][2][3] In case of insufficient ventilation or the formation of dust, use a suitable respiratory equipment.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2] Do not ingest or breathe the dust.[1]

  • Handling: Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area or a chemical fume hood.[3] All equipment containing the material should be grounded.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated packaging must be conducted in a manner consistent with federal, state, and local regulations.[1] This substance is toxic to aquatic life, and release into the environment must be avoided.[1]

  • Initial Containment:

    • For spills, do not let the product enter drains.[1]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Waste Classification:

    • This compound is classified as a toxic organic compound, solid.[1]

    • It is assigned the UN number UN2811 for transport purposes.[1]

  • Disposal of Unused Product:

    • Dispose of the unused product as hazardous waste.[1]

    • Engage a licensed professional waste disposal service to manage the disposal of this material.

    • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Disposal of Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[1][4]

    • Ensure packaging is completely emptied before disposal.

Quantitative Data Summary

PropertyData
UN Number UN2811[1]
Transport Hazard Class 6.1[1]
Packing Group III[1]
Acute Toxicity No data available[1]
Ecotoxicity Toxic to aquatic life. No specific data available.[1]
Persistence and Degradability No data available[1]
Bioaccumulative Potential No data available[1]
Mobility in Soil No data available[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological effects of this compound are not available in the provided search results. The Safety Data Sheet explicitly states that these properties have not been thoroughly investigated.[1] Researchers should handle this compound with the assumption that it is toxic and harmful to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated spill Spill or Leak? start->spill contain Contain Spill (Prevent entry to drains) spill->contain Yes unused Unused Product or Contaminated Packaging spill->unused No collect Sweep into a suitable, labeled container contain->collect classify Classify as Hazardous Waste (UN2811, Toxic Solid) collect->classify unused->classify dispose Engage Licensed Hazardous Waste Disposal Service classify->dispose end Disposal Complete dispose->end

Caption: this compound Disposal Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sacubitril-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sacubitril-13C4, a potent, isotopically labeled pharmaceutical compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

This compound, a stable isotope-labeled version of the neprilysin inhibitor Sacubitril, requires stringent handling protocols due to its pharmacological potency. While the carbon-13 label does not impart radioactivity, the inherent toxicity of the active pharmaceutical ingredient (API) necessitates robust containment and personal protective measures.[1][2][] The following guidelines are designed to provide researchers, scientists, and drug development professionals with clear, actionable steps for safe handling, from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are toxic effects if swallowed and potential irritation to the skin and eyes.[4] The toxicological properties of this specific labeled compound have not been exhaustively investigated, warranting a cautious approach.[4] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection Full-face respirator with appropriate particulate filters or a Powered Air-Purifying Respirator (PAPR).[5][6]To prevent inhalation of airborne particles, especially during weighing and transfer operations. A PAPR is recommended for operations with a higher risk of aerosolization.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), with double-gloving recommended.[5][6][7]To prevent skin contact. Gloves must be inspected before use and changed frequently.[5][7]
Eye Protection Tightly fitting safety goggles or a full-face shield.[7][8][9]To protect eyes from dust and potential splashes.
Body Protection Impervious, disposable lab coat or coverall.[5][9]To prevent contamination of personal clothing.
Procedural Guidance for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step protocols outline the key stages of the handling process.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Transport the sealed container to a designated, well-ventilated, and restricted-access area.

  • Store in a tightly closed container in a dry and well-ventilated place, away from strong oxidizing agents.[4] Recommended storage temperature is -20°C.[4]

Weighing and Aliquoting:

  • All manipulations of solid this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[10][11]

  • Don the full required PPE before entering the containment area.

  • Use dedicated, calibrated equipment for weighing.

  • Handle the compound gently to avoid generating dust.

  • If creating solutions, add the solvent to the solid slowly to minimize aerosolization.

Experimental Use:

  • Ensure all procedures are conducted in a well-ventilated area.[5]

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes.[4][5]

  • Wash hands thoroughly after handling.[5][7]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear full PPE, including respiratory protection, before re-entering the area.

  • Cover the spill with an absorbent material to contain it.

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate decontaminating solution.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

Disposal Pathway:

  • All waste must be disposed of in accordance with federal, state, and local regulations for toxic chemical waste.[4]

  • The carbon-13 isotope is stable and not radioactive; therefore, no special precautions for radioactive waste are necessary.[2][] The disposal protocol is dictated by the chemical toxicity of the compound.

Visualizing the Workflow for Handling this compound

To further clarify the procedural flow and critical control points for handling this compound, the following diagram illustrates the lifecycle of the compound within the laboratory, from receipt to final disposal.

Sacubitril_13C4_Handling_Workflow cluster_receipt Receiving & Quarantine cluster_storage Storage cluster_handling Handling (in Containment) cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Quarantine Move to Quarantine Inspect->Quarantine Store Store at -20°C in Ventilated Area Quarantine->Store Log Inventory DonPPE Don Full PPE Store->DonPPE Retrieve for Use Weigh Weighing & Aliquoting DonPPE->Weigh Experiment Experimental Use Weigh->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Dispose Dispose as Toxic Chemical Waste Segregate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.